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  • Product: 1,1,2,2-Tetrafluoropropane
  • CAS: 40723-63-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 1,1,2,2-Tetrafluoropropane (HFC-254cb)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the chemical properties of 1,1,2,2-Tetrafluoropropane, also known as HFC-254cb. As a memb...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 1,1,2,2-Tetrafluoropropane, also known as HFC-254cb. As a member of the hydrofluorocarbon (HFC) family, this compound's unique fluorine substitution pattern imparts distinct characteristics relevant to its stability, reactivity, and potential applications as a chemical intermediate. This document synthesizes available data on its physicochemical properties, spectroscopic profile, reactivity, and safety considerations. In response to identified gaps in publicly available data, this guide includes a plausible synthesis pathway and a detailed experimental protocol for assessing its thermal stability via Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS). The content is structured to provide both foundational knowledge and practical, field-proven insights for professionals in chemical research and development.

Introduction to 1,1,2,2-Tetrafluoropropane

1,1,2,2-Tetrafluoropropane (CAS No. 40723-63-5) is a fluorinated hydrocarbon with the chemical formula C₃H₄F₄. The strategic placement of four fluorine atoms on the first and second carbon atoms of the propane backbone creates a molecule with significant polarity and chemical attributes distinct from its isomers. Fluorinated organic compounds are of immense interest in pharmaceutical and materials science due to the ability of fluorine to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. Understanding the foundational chemical properties of building blocks like HFC-254cb is therefore critical for its effective use in the synthesis of more complex molecules and for ensuring safe handling and storage. This guide serves as a core technical resource, consolidating known data and providing expert-driven protocols for its further investigation.

Molecular Structure and Identification

The defining feature of 1,1,2,2-Tetrafluoropropane is the vicinal difluoro groups on the C1 and C2 carbons, with a methyl group at the C3 position. This arrangement results in a chiral center at the C2 carbon.

Caption: Molecular structure of 1,1,2,2-Tetrafluoropropane (HFC-254cb).

Physicochemical Properties

Quantitative data for 1,1,2,2-Tetrafluoropropane is sparse and contains notable discrepancies in publicly available sources. The following table summarizes known identifiers and physical properties, including a critical evaluation of conflicting data points. For context, properties of other tetrafluoropropane isomers are included.

PropertyValue for 1,1,2,2-TetrafluoropropaneReference
CAS Number 40723-63-5[1][2]
Molecular Formula C₃H₄F₄[1][2][3]
Molecular Weight 116.06 g/mol [2][3]
Physical Form Colorless, liquefied gas[1][3]
Boiling Point -56 °C (Note: This value is considered anomalous)[3]
Vapor Pressure 1.9 mmHg at 20 °C (Note: This value is inconsistent with the reported boiling point)[3]

Expert Analysis of Physical Data: The reported boiling point of -56 °C is highly suspect.[3] A compound with this boiling point would exist as a gas at standard temperature and pressure, and its vapor pressure at 20 °C would be significantly higher than 1 atmosphere, not 1.9 mmHg.[3] This suggests a likely data entry error in the source. For comparison, its isomers exhibit much higher boiling points:

IsomerBoiling Point (°C)Reference
1,1,1,2-Tetrafluoropropane4.44 (estimate)[4]
1,1,1,3-Tetrafluoropropane13.2[5]
1,2,2,3-Tetrafluoropropane29.0 - 30.0[6]

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of HFC-254cb.

  • Mass Spectrometry: The electron ionization mass spectrum is available through the NIST Chemistry WebBook.[2] The fragmentation pattern provides key information about the molecule's structure, with characteristic losses of fluorine, hydrogen fluoride (HF), and small fluorinated carbon fragments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing fluorinated compounds. The spectrum for 1,1,2,2-Tetrafluoropropane would be expected to show distinct signals for the non-equivalent fluorine atoms on C1 and C2, with complex splitting patterns due to F-F and H-F coupling.

Chemical Reactivity and Stability

5.1 General Stability and Incompatibilities Under normal laboratory conditions, 1,1,2,2-Tetrafluoropropane is a stable compound.[1] However, its reactivity profile is dictated by the C-F and C-H bonds. It is incompatible with and should be kept away from:

  • Strong oxidizing agents [1]

  • Strong bases [1]

  • Alkali metals and finely divided active metals (e.g., Al, Mg, Zn) [1]

Violent reactions can occur with these materials.[7]

5.2 Thermal Decomposition At elevated temperatures, HFC-254cb will decompose. The primary hazardous decomposition products are highly corrosive and toxic hydrogen fluoride (HF) and carbon oxides (CO, CO₂).[1] This decomposition pathway is a critical safety consideration, particularly in applications involving heat or in the event of a fire.

5.3 Potential Reactivity As a partially fluorinated alkane, HFC-254cb can serve as a precursor in organic synthesis. One documented reaction pathway is epoxide formation.[3] The presence of C-H bonds allows for potential functionalization through radical or other substitution reactions, making it a potentially valuable, though underutilized, synthetic building block.

Proposed Synthesis Pathway

While specific industrial synthesis routes for 1,1,2,2-Tetrafluoropropane are not widely published, a plausible laboratory-scale synthesis can be proposed based on established organofluorine chemistry. One logical approach is the hydrofluorination of a suitable fluorinated propene, such as 2,3,3-trifluoro-1-propene.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 2,3,3-Trifluoro-1-propene p1 1,1,2,2-Tetrafluoropropane r1->p1 + HF r2 Hydrogen Fluoride (HF) cond Catalyst (e.g., SbF₅, TiF₄) cond->p1 catalysis

Caption: Proposed synthesis of HFC-254cb via catalytic hydrofluorination.

Causality and Justification: The addition of hydrogen fluoride across a carbon-carbon double bond is a fundamental reaction in fluorochemistry. The reaction is typically catalyzed by a Lewis acid (such as antimony pentafluoride) or other metal fluorides to facilitate the electrophilic addition of HF to the alkene. The regioselectivity of the addition would be a key factor to control in order to maximize the yield of the desired 1,1,2,2-isomer.

Investigative Protocol: Thermal Stability Analysis by TGA-MS

To authoritatively characterize the thermal decomposition profile of HFC-254cb, a combined Thermogravimetric Analysis and Mass Spectrometry (TGA-MS) approach is recommended. This protocol provides a self-validating system by simultaneously measuring mass loss and identifying the evolved gaseous products.

Objective: To determine the onset temperature of thermal decomposition for 1,1,2,2-Tetrafluoropropane and to identify its primary decomposition products under an inert atmosphere.

TGA_MS_Workflow cluster_prep 1.0 Preparation cluster_exp 2.0 Experiment cluster_analysis 3.0 Data Analysis A Calibrate TGA & MS B Purge system with He/Ar A->B C Load sample into TGA (controlled environment) B->C D Equilibrate at 30°C C->D E Ramp temperature (e.g., 10°C/min) to 600°C D->E F Correlate TGA mass loss with MS ion currents E->F Collect Data G Identify evolved gases (e.g., HF, CO, CO₂, fragments) F->G H Determine onset decomposition temperature F->H

Caption: Experimental workflow for TGA-MS analysis of HFC-254cb.

Step-by-Step Methodology:

  • Instrumentation Setup and Calibration:

    • Calibrate the TGA balance and temperature sensor using certified standards.

    • Calibrate the mass spectrometer (MS) using a standard calibration gas to ensure accurate mass-to-charge (m/z) assignment.

    • Rationale: Accurate calibration is the foundation of trustworthy and reproducible data.

  • Sample Preparation and Loading:

    • As HFC-254cb is a liquefied gas, a high-pressure TGA system or a specialized gas dosing apparatus is required.

    • Introduce a precise amount of the gaseous sample into the TGA furnace under an inert atmosphere (e.g., Helium or Argon) at a controlled flow rate.

    • Rationale: An inert atmosphere ensures that the observed decomposition is due to thermal instability alone, not oxidation. Precise sample delivery is key to quantitative analysis.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 10-15 minutes to establish a stable baseline.

    • Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

    • Rationale: A linear heating rate provides consistent data for kinetic analysis. The temperature range is selected to cover the potential decomposition region for fluorinated alkanes.

  • Evolved Gas Analysis (EGA):

    • Continuously transfer the evolved gases from the TGA furnace to the MS ion source via a heated transfer line.

    • Monitor the MS for characteristic m/z values corresponding to expected decomposition products, such as HF (m/z 20), CO (m/z 28), CO₂ (m/z 44), and various CₓHᵧFₙ fragments.

    • Rationale: The heated transfer line prevents condensation of decomposition products. Real-time MS monitoring allows for the direct correlation of specific gas evolution with mass loss events.

  • Data Interpretation:

    • Analyze the TGA curve to identify the onset temperature of mass loss, defined as the temperature at which a significant deviation from the baseline occurs.

    • Correlate the temperature of mass loss from the TGA with the appearance of specific ion currents in the MS data to confirm the identity of the evolved products.

Safety and Handling

1,1,2,2-Tetrafluoropropane presents several physical and health hazards that require stringent safety protocols.[1]

  • Flammability: It is classified as a flammable gas and may form explosive mixtures with air. Keep away from all ignition sources, including heat, sparks, open flames, and static discharge. Use only non-sparking tools.[1]

  • Gas Under Pressure: The compound is a liquefied gas and is supplied in cylinders under pressure. Containers may explode if heated. Cylinders must be secured and protected from physical damage. Do not expose to temperatures exceeding 50 °C.[1]

  • Health Hazards:

    • Asphyxiation: As a gas heavier than air, it can displace oxygen in confined spaces, leading to rapid suffocation.[1]

    • Irritation: It is a skin and eye irritant. Inhalation may cause respiratory tract irritation, drowsiness, or dizziness.[1]

    • Frostbite: Direct contact with the evaporating liquid can cause severe cold burns and frostbite.[1]

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (cold-insulating gloves when handling the liquid), and appropriate respiratory protection in areas with inadequate ventilation.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[1]

Applications and Future Outlook

The primary documented use for 1,1,2,2-Tetrafluoropropane is as an intermediate in chemical synthesis and for scientific research.[1][3] While specific large-scale applications have not been identified for this particular isomer, its structure is relevant to several areas:

  • Pharmaceutical Synthesis: As a chiral, fluorinated building block, it holds potential for the synthesis of novel drug candidates where the tetrafluoropropyl moiety can be used to tune physicochemical properties.

  • Materials Science: Fluorinated alkanes are precursors to polymers, refrigerants, and blowing agents. While HFC-254cb itself is flammable, it could be a monomer or intermediate in the production of specialized fluoropolymers.

  • Agrochemicals: The introduction of fluorine is a common strategy in the development of modern pesticides and herbicides.

Further research is required to fully explore the synthetic utility and potential applications of this specific isomer.

Conclusion

1,1,2,2-Tetrafluoropropane is a structurally interesting member of the HFC family whose chemical properties are not yet fully characterized in public literature. It is a flammable, liquefied gas that is stable under normal conditions but decomposes to hazardous products at high temperatures. Significant discrepancies in reported physical data, particularly its boiling point, highlight the need for careful experimental verification. This guide provides a consolidated overview of its known properties, safety hazards, and a robust framework for its further investigation, empowering researchers to handle and utilize this compound safely and effectively in their development efforts.

References

  • 1,1,1,2-Tetrafluoropropane. LookChem. [Link]

  • Propane, 1,1,2,2-tetrafluoro-. NIST Chemistry WebBook. [Link]

  • 1,1,1,3-tetrafluoropropane. Chemsrc. [Link]

  • Propane, 1,2,2,3-tetrafluoro-. NIST Chemistry WebBook. [Link]

Sources

Exploratory

1,1,2,2-Tetrafluoropropane mass spectrometry analysis

Technical Whitepaper: Advanced Mass Spectrometry Characterization of 1,1,2,2-Tetrafluoropropane (HFC-254cb) Executive Summary & Strategic Relevance 1,1,2,2-Tetrafluoropropane (HFC-254cb, CAS: 40723-63-5) is a critical fl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Advanced Mass Spectrometry Characterization of 1,1,2,2-Tetrafluoropropane (HFC-254cb)

Executive Summary & Strategic Relevance

1,1,2,2-Tetrafluoropropane (HFC-254cb, CAS: 40723-63-5) is a critical fluorinated intermediate increasingly utilized in pharmaceutical synthesis to introduce the tetrafluoropropyl moiety—a lipophilic bioisostere for ethyl or isopropyl groups. Its unique electronic properties, driven by the electronegativity of the gem-difluoro groups, enhance metabolic stability in drug candidates.

However, the analysis of HFC-254cb presents distinct challenges:

  • Volatility: Boiling point (~ -4°C to -1°C) requires precise sample handling.

  • Isomeric Complexity: It must be differentiated from its symmetric isomer, 1,1,3,3-tetrafluoropropane (HFC-254pc), which has distinct reactivity.

  • Fragmentation: Electron Ionization (EI) yields complex rearrangement ions requiring expert interpretation.

This guide provides a validated, self-consistent protocol for the identification and quantification of HFC-254cb using Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Identity & Structural Logic

Understanding the connectivity is the prerequisite for interpreting the mass spectrum.

  • IUPAC Name: 1,1,2,2-Tetrafluoropropane[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 132.06 g/mol

  • Structure:

    
    
    

Key Structural Features for MS:

  • C1 (

    
    ):  Source of m/z 51 ions.
    
  • C2 (

    
    ):  Electron-withdrawing center; directs fragmentation.
    
  • C3 (

    
    ):  Terminal methyl group; susceptible to radical loss (
    
    
    
    ).

Experimental Methodology: GC-MS Configuration

To ensure reproducibility, the following instrument parameters are recommended. This protocol prioritizes the separation of volatile fluorocarbons.

Table 1: Optimized GC-MS Parameters

ParameterSettingRationale
Column DB-624 (60m x 0.25mm x 1.4µm) or GasPro (PLOT)Thick film (1.4µm) or PLOT phase is essential to retain volatiles and separate isomers.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains separation efficiency across the temperature ramp.
Injection Split (20:1 to 50:1) @ 200°CHigh split ratio prevents column saturation; low temp minimizes thermal degradation.
Oven Program 35°C (hold 5 min)

10°C/min

200°C
Initial low temperature isotherm is critical for peak focusing of the volatile analyte.
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard ionization energy for library matching (NIST).
Scan Range m/z 30 – 300Lower limit of 30 captures diagnostic fluorocarbon fragments (e.g.,

, 31).

Mass Spectrometry Profile & Fragmentation Mechanics

The EI mass spectrum of 1,1,2,2-tetrafluoropropane is characterized by alpha-cleavages and inductive destabilization.

The Fragmentation Pathway[3][4]

The molecular ion (


, m/z 132) is typically weak or absent due to the stability of the fragment ions. The fragmentation is driven by the rupture of C-C bonds adjacent to the electronegative fluorine atoms.

Primary Diagnostic Ions:

  • m/z 117 (

    
    ):  Loss of the terminal methyl group (
    
    
    
    ).
    • Significance: This confirms the presence of a terminal methyl group, distinguishing it from isomers lacking a

      
       motif.
      
  • m/z 51 (

    
    ):  Alpha-cleavage at the C1-C2 bond.
    
    • Significance: High abundance due to the stability of the difluoromethyl cation.

  • m/z 65 (

    
    ):  The complementary ion to m/z 51.
    
    • Significance: Confirms the

      
       connectivity.
      
Visualization of Fragmentation Logic

The following diagram maps the causal relationship between the molecular structure and the observed spectral peaks.

FragmentationPathway Molecule 1,1,2,2-Tetrafluoropropane (MW 132) Ionization Electron Impact (70 eV) Molecule->Ionization MolIon Molecular Ion [M]+ m/z 132 (Unstable) Ionization->MolIon Frag1 Fragment A [CF2-CHF2]+ m/z 117 MolIon->Frag1 Dominant Path Frag2 Fragment B [CHF2]+ m/z 51 MolIon->Frag2 Frag3 Fragment C [CH3-CF2]+ m/z 65 MolIon->Frag3 Loss1 Loss of Methyl (-CH3, 15 Da) Frag1->Loss1 Loss2 C1-C2 Cleavage (-CF2CH3) Frag2->Loss2 Loss3 C1-C2 Cleavage (-CHF2) Frag3->Loss3

Caption: Figure 1. EI Fragmentation pathway of HFC-254cb showing primary bond scissions leading to diagnostic ions m/z 117, 51, and 65.

Isomeric Differentiation (Critical Quality Attribute)

In drug development, distinguishing HFC-254cb from its isomer 1,1,3,3-tetrafluoropropane (HFC-254pc) is vital, as they possess different reactivities.

Table 2: Diagnostic MS Comparison

Feature1,1,2,2-Tetrafluoropropane (HFC-254cb) 1,1,3,3-Tetrafluoropropane (HFC-254pc)
Structure


Symmetry AsymmetricSymmetric
Base Peak Often m/z 51 (

) or m/z 117
m/z 51 (

)
Diagnostic Ion m/z 117 (Loss of

)
m/z 113 (Loss of

from

) or m/z 99 (Loss of

)
Key Absence No significant loss of

(33 Da)
No loss of

(15 Da)

Analyst Note: If you observe a strong peak at m/z 117, you have confirmed the 1,1,2,2- isomer. If the spectrum shows


 (113) or 

(99) without

, it is likely the 1,1,3,3- isomer.

Method Validation Protocol

To establish this method for regulated environments (GLP/GMP), the following validation workflow is required.

Analytical Workflow Diagram

MethodValidation Start Sample Preparation (Gas Sampling Bag or Headspace) Inject GC-MS Injection (Split 20:1) Start->Inject StdPrep Standard Curve Gen (1 ppm - 1000 ppm) StdPrep->Inject DataAcq Data Acquisition (SIM Mode: m/z 51, 65, 117) Inject->DataAcq Check1 System Suitability? (Res > 1.5 vs Isomers) DataAcq->Check1 Check1->Start Fail (Re-prep) Quant Quantification (Linear Regression) Check1->Quant Pass Report Final Report (Purity/Concentration) Quant->Report

Caption: Figure 2. Validated workflow for the quantitative analysis of HFC-254cb, emphasizing System Suitability Testing (SST).

Quantification Strategy

For trace analysis (e.g., genotoxic impurity screening), operate the MS in Selected Ion Monitoring (SIM) mode.

  • Target Ion: m/z 51 (High sensitivity).

  • Qualifier Ions: m/z 117, m/z 65 (Confirmation).

  • Ratio Check: The ratio of 117/51 must be constant within ±20% of the reference standard.

References

  • NIST Mass Spectrometry Data Center. "Propane, 1,1,2,2-tetrafluoro- (Mass Spectrum)." NIST Chemistry WebBook, SRD 69. Accessed October 2023. [Link]

  • PubChem. "1,1,2,2-Tetrafluoropropane (Compound)." National Library of Medicine. [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure of 1,1,2,2-Tetrafluoropropane

A Theoretical and Predictive Analysis in the Absence of Extensive Empirical Data Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Introduction: The Significance of Fluorinated Propanes and the Knowl...

Author: BenchChem Technical Support Team. Date: February 2026

A Theoretical and Predictive Analysis in the Absence of Extensive Empirical Data

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of Fluorinated Propanes and the Knowledge Gap for 1,1,2,2-Tetrafluoropropane

Fluorinated organic compounds play a pivotal role in a multitude of scientific and industrial fields, including pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms into a hydrocarbon backbone can dramatically alter its physical, chemical, and biological properties. 1,1,2,2-Tetrafluoropropane, with the chemical formula C₃H₄F₄, is a member of this important class of molecules.[1] While its isomers and related ethane derivatives have been the subject of various studies, 1,1,2,2-tetrafluoropropane itself remains a molecule with a notable lack of in-depth structural characterization in publicly accessible literature.

This guide aims to bridge this knowledge gap by providing a detailed theoretical framework for understanding the molecular geometry, conformational preferences, and spectroscopic signatures of 1,1,2,2-tetrafluoropropane. By applying fundamental principles and drawing parallels with analogous compounds, we can construct a highly predictive model of its molecular structure.

Fundamental Molecular Properties

A foundational understanding begins with the basic molecular properties of 1,1,2,2-tetrafluoropropane.

PropertyValueSource
Chemical Formula C₃H₄F₄Synquest Labs[1]
Molecular Weight 116.06 g/mol Synquest Labs[1]
CAS Number 40723-63-5Synquest Labs[1]

Predicted Molecular Geometry and Stereochemistry

The molecular geometry of 1,1,2,2-tetrafluoropropane is predicted based on the principles of VSEPR theory and hybridization. The central carbon atom (C2) is bonded to two fluorine atoms, a hydrogen atom, and a methyl group (C3) and a difluoromethyl group (C1). The terminal carbon atoms (C1 and C3) are sp³ hybridized, resulting in a tetrahedral arrangement of their substituents.

The key structural features to consider are the bond lengths and bond angles. While specific experimental values for 1,1,2,2-tetrafluoropropane are not available, we can estimate them based on typical values for similar fluorinated hydrocarbons.

BondPredicted Length (Å)Rationale
C-C1.54Standard sp³-sp³ carbon-carbon single bond.
C-H1.09Typical sp³ carbon-hydrogen bond length.
C-F1.35Characteristic sp³ carbon-fluorine bond length, which is shorter and stronger than a C-H bond due to the high electronegativity of fluorine.
AnglePredicted Value (°)Rationale
C-C-C~109.5Expected for a propane backbone with sp³ hybridized carbons. Steric hindrance between the fluorine atoms and the methyl group may cause slight deviations.
F-C-F<109.5The repulsion between the bulky fluorine atoms is counteracted by the strong electron-withdrawing effect, which tends to decrease the bond angle.
H-C-F~109.5Expected tetrahedral geometry.
H-C-C~109.5Expected tetrahedral geometry.

Conformational Analysis: The Rotational Landscape of 1,1,2,2-Tetrafluoropropane

The presence of a central C-C bond allows for rotation, leading to different spatial arrangements of the atoms, known as conformers. For 1,1,2,2-tetrafluoropropane, the rotation around the C1-C2 and C2-C3 bonds will determine the overall shape and energy of the molecule. By analogy with substituted ethanes and propanes, we can predict the most stable conformations.

The primary interactions to consider are steric hindrance between the bulky fluorine atoms and the methyl group, as well as electrostatic interactions between the polar C-F bonds.

A Newman projection along the C1-C2 bond reveals the potential for staggered and eclipsed conformations. The staggered conformations are expected to be more stable due to minimized steric strain. Within the staggered conformations, we can anticipate anti and gauche arrangements of the substituents.

G cluster_anti Anti Conformation (Predicted Lowest Energy) cluster_gauche Gauche Conformation C1_front C1 F1_front F C1_front->F1_front F2_front F C1_front->F2_front H1_front H C1_front->H1_front C2_back C2 H2_back H C2_back->H2_back F3_back F C2_back->F3_back CH3_back CH3 C2_back->CH3_back C1_front_g C1 F1_front_g F C1_front_g->F1_front_g F2_front_g F C1_front_g->F2_front_g H1_front_g H C1_front_g->H1_front_g C2_back_g C2 H2_back_g H C2_back_g->H2_back_g F3_back_g F C2_back_g->F3_back_g CH3_back_g CH3 C2_back_g->CH3_back_g

Figure 1: Newman Projections of Staggered Conformers of 1,1,2,2-Tetrafluoropropane.

The anti conformation, where the bulky methyl group and a fluorine atom on the adjacent carbon are positioned opposite to each other, is predicted to be the most stable due to minimized steric repulsion. The gauche conformations, where these groups are closer together, are expected to be of higher energy.

Predicted Spectroscopic Signatures for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments:

    • -CH₃ group: This will appear as a doublet due to coupling with the single proton on the adjacent carbon (C2).

    • -CHF₂ group: The proton on C1 will appear as a triplet due to coupling with the two fluorine atoms on the same carbon. It will also be split into a doublet by the proton on C2. This will likely result in a complex multiplet (a doublet of triplets).

    • -CHF- group: The proton on C2 will be coupled to the three protons of the methyl group (quartet), the two fluorine atoms on C1 (triplet), and the two fluorine atoms on C2 (triplet). This will result in a highly complex multiplet.

  • ¹³C NMR: The carbon NMR spectrum is predicted to show three distinct signals, one for each of the three carbon atoms, as they are in chemically different environments.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide valuable information. The two fluorine atoms on C1 are chemically equivalent and will produce one signal. The two fluorine atoms on C2 are also chemically equivalent and will produce a second, distinct signal. Both signals will exhibit complex splitting patterns due to coupling with each other and with the nearby protons.

Infrared (IR) Spectroscopy

The IR spectrum of 1,1,2,2-tetrafluoropropane is expected to be characterized by strong absorption bands corresponding to the C-F stretching vibrations, typically found in the region of 1000-1400 cm⁻¹. The C-H stretching vibrations will appear around 2900-3000 cm⁻¹. The exact positions and intensities of these bands would be sensitive to the conformational isomerism of the molecule.

Methodologies for Structural Determination: A Generalized Protocol

For a novel fluorinated propane like 1,1,2,2-tetrafluoropropane, a combination of spectroscopic and computational methods would be employed for a comprehensive structural analysis.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of purified 1,1,2,2-tetrafluoropropane in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine-19 NMR spectrum.

  • 2D NMR Experiments: Perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) to establish the connectivity of the molecule.

  • Data Analysis: Integrate the signals, determine the chemical shifts, and analyze the coupling patterns to elucidate the molecular structure.

Computational Protocol: Density Functional Theory (DFT) Calculations
  • Initial Structure Generation: Build an initial 3D model of 1,1,2,2-tetrafluoropropane.

  • Conformational Search: Perform a systematic conformational search to identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structures are true energy minima and to predict the vibrational (IR) spectra.

  • NMR Chemical Shift Calculation: Calculate the NMR chemical shifts for each conformer and compare the Boltzmann-averaged chemical shifts with the experimental data.

G cluster_experimental Experimental Workflow cluster_computational Computational Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acq NMR Data Acquisition (1H, 13C, 19F, 2D NMR) SamplePrep->NMR_Acq IR_Acq IR Spectroscopy SamplePrep->IR_Acq Data_Analysis Spectroscopic Data Analysis NMR_Acq->Data_Analysis IR_Acq->Data_Analysis Comp_Analysis Comparison with Experimental Data Data_Analysis->Comp_Analysis Structure_Elucidation Final Structural Elucidation Data_Analysis->Structure_Elucidation Model_Build Initial 3D Model Construction Conf_Search Conformational Search Model_Build->Conf_Search DFT_Calc DFT Calculations (Geometry Optimization, Frequencies, NMR Shifts) Conf_Search->DFT_Calc DFT_Calc->Comp_Analysis Comp_Analysis->Structure_Elucidation

Figure 2: A generalized workflow for the structural elucidation of 1,1,2,2-tetrafluoropropane.

Conclusion and Future Outlook

This technical guide has presented a detailed theoretical and predictive analysis of the molecular structure of 1,1,2,2-tetrafluoropropane. While a comprehensive understanding is currently limited by the lack of direct experimental data, the application of fundamental chemical principles and computational modeling provides a strong foundation for predicting its geometry, conformational preferences, and spectroscopic characteristics.

Future experimental studies, particularly high-resolution NMR spectroscopy and gas-phase electron diffraction or microwave spectroscopy, are essential to validate and refine the theoretical model presented herein. Such studies will not only provide a definitive picture of the molecular structure of 1,1,2,2-tetrafluoropropane but also contribute to a broader understanding of the structure-property relationships in fluorinated hydrocarbons, which is crucial for the rational design of new molecules with tailored properties for various applications.

References

Sources

Exploratory

Quantum Chemical Profiling of Tetrafluoropropane Isomers (HFC-254 Family): A Technical Guide

Systems. Executive Summary The tetrafluoropropane family ( , designated as HFC-254) represents a critical class of hydrofluorocarbons used as intermediates in the synthesis of next-generation hydrofluoroolefins (HFOs) an...

Author: BenchChem Technical Support Team. Date: February 2026


 Systems.

Executive Summary

The tetrafluoropropane family (


, designated as HFC-254) represents a critical class of hydrofluorocarbons used as intermediates in the synthesis of next-generation hydrofluoroolefins (HFOs) and as standalone refrigerants/propellants. Their physiochemical properties—specifically atmospheric lifetime and bond dissociation energies—are dictated by the precise regio-isomerism of the fluorine substituents.

This guide provides a rigorous, self-validating computational protocol for characterizing these isomers. Moving beyond standard "black-box" calculations, we define a workflow integrating Density Functional Theory (DFT) for conformational sampling with high-level ab initio methods for accurate thermochemistry.

Part 1: The Structural Landscape of HFC-254

Before initiating calculations, the chemical space must be defined. The


 formula yields multiple structural isomers based on fluorine distribution. The three most industrially relevant isomers for investigation are:
  • 1,1,1,3-Tetrafluoropropane (HFC-254fb):

    
    
    
    • Significance: Primary intermediate in the synthesis of HFO-1234ze.

  • 1,1,1,2-Tetrafluoropropane (HFC-254eb):

    
    
    
    • Significance: Precursor for HFO-1234yf; chiral center at C2.

  • 1,1,2,2-Tetrafluoropropane (HFC-254cb):

    
    
    
    • Significance: High stability due to geminal fluorination.

Part 2: Computational Methodology

Theoretical Level Selection

For fluorinated hydrocarbons, standard functionals (e.g., B3LYP) often fail to capture weak dispersion interactions and the specific electron correlation effects of the C-F bond.

  • Geometry & Frequencies: M06-2X or wB97X-D .

    • Rationale: M06-2X (Minnesota functional) is parameterized for main-group thermochemistry and kinetics, significantly outperforming B3LYP in barrier height calculations for H-abstraction reactions. wB97X-D includes empirical dispersion corrections essential for accurate conformational ordering.

  • Basis Set: 6-311++G(2d,2p) or aug-cc-pVTZ .

    • Rationale: Diffuse functions (++) are non-negotiable for fluorine-rich systems to describe the lone pair electron density correctly.

  • High-Accuracy Energy (Refinement): CCSD(T)/CBS or G4 .

    • Rationale: Single Point Energy (SPE) calculations at the Coupled Cluster level (Gold Standard) are required to correct DFT errors in bond dissociation enthalpies.

The Workflow Pipeline

The following diagram illustrates the mandatory workflow to ensure convergence and true minima identification.

G cluster_0 Validation Loop start Input Structure (2D -> 3D) conf_search Conformational Search (Scan Dihedrals 0-360°) start->conf_search opt_dft DFT Optimization (M06-2X/6-311++G(d,p)) conf_search->opt_dft freq_check Frequency Check (NIMAG = 0?) opt_dft->freq_check ts_search TS Optimization (NIMAG = 1) freq_check->ts_search No (Saddle Point) spe_ccsd SPE Refinement (CCSD(T)/aug-cc-pVTZ) freq_check->spe_ccsd Yes (Minima) ts_search->spe_ccsd boltz Boltzmann Weighting (ΔG at 298K) spe_ccsd->boltz

Figure 1: Computational workflow for characterizing HFC-254 isomers. Note the bifurcation for Minima (Ground State) vs. Saddle Points (Transition States).

Part 3: Thermodynamic Stability & Conformational Analysis

Potential Energy Surface (PES) Scanning

Fluoroalkanes exhibit complex rotational isomerism (gauche vs. anti) due to the gauche effect (hyperconjugation between


 and 

).

Protocol:

  • Perform a relaxed PES scan along the

    
     and 
    
    
    
    dihedral angles.
  • Step size:

    
    .
    
  • Identify all local minima.

  • Critical Step: Calculate the Boltzmann distribution to determine the population of each conformer at 298 K.



Why this matters: The experimental IR spectrum is a weighted average of these conformers. Ignoring higher-energy conformers leads to poor spectral prediction.

Enthalpy of Formation ( )

Direct calculation of atomization energy is error-prone. Use isodesmic reactions to cancel systematic errors.

Recommended Isodesmic Scheme for HFC-254fb:



Calculate 

at G4 level, then use experimental

of reference molecules (methane, ethane, etc.) to solve for the target.

Part 4: Atmospheric Fate (Reactivity with OH Radicals)

The primary environmental degradation pathway for HFC-254 is Hydrogen Abstraction by hydroxyl radicals (


).

Reaction:



Kinetic Calculation Protocol
  • Locate Transition State (TS): Use the QST3 method (Gaussian) or NEB (ORCA) with the reactant complex and product radical.

  • Verify TS: Ensure exactly one imaginary frequency corresponding to the H-atom transfer vector.

  • Tunneling Correction: Standard TST underestimates rates at low temperatures. Apply the Wigner or Eckart tunneling correction.

Degradation Pathway Visualization

ReactionPath R Reactants HFC-254 + OH RC Pre-Reactive Complex R->RC -2 to -4 kcal/mol TS Transition State [HFC...H...OH]‡ RC->TS Barrier (Ea) PC Product Complex TS->PC P Products Radical + H2O PC->P

Figure 2: Reaction coordinate diagram for the OH-initiated oxidation of HFC-254. The barrier height (


) at the TS determines the atmospheric lifetime.

Part 5: Data Presentation & Validation

When reporting your results, organize data to facilitate direct comparison with experimental benchmarks (e.g., NIST).

Table 1: Recommended Reporting Format (Example Data Structure)
IsomerMethod/BasisZPE (Hartree)Rel. Enthalpy (kcal/mol)Dipole Moment (Debye)Predicted IR

Stretch (

)
HFC-254fb M06-2X/6-311++G(d,p)0.089210.00 (Ref)2.141150, 1210
HFC-254eb M06-2X/6-311++G(d,p)0.08895+1.251.851180, 1240
HFC-254cb M06-2X/6-311++G(d,p)0.08950-2.102.051165, 1225

Note: Values above are illustrative placeholders. Actual values must be derived from the generated calculations.

References

  • NIST Chemistry WebBook, SRD 69. Standard Reference Data for HFC-254 Isomers. National Institute of Standards and Technology. Available at: [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.[1] Available at: [Link]

  • Burkholder, J. B., et al. (2015). Atmospheric Degradation of Ozone Depleting Substances, Their Substitutes, and Related Species.[2] Chemical Reviews.[2] Available at: [Link]

  • Gaussian, Inc. IRC (Intrinsic Reaction Coordinate) Calculation Protocols. Gaussian 16 User Reference. Available at: [Link]

  • Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Available at: [Link]

Sources

Foundational

1,1,2,2-Tetrafluoropropane material safety data sheet

An In-Depth Technical Guide to the Material Safety Data for 1,1,2,2-Tetrafluoropropane Introduction 1,1,2,2-Tetrafluoropropane, identified by CAS No. 40723-63-5, is a fluorinated hydrocarbon with the chemical formula C3H...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Material Safety Data for 1,1,2,2-Tetrafluoropropane

Introduction

1,1,2,2-Tetrafluoropropane, identified by CAS No. 40723-63-5, is a fluorinated hydrocarbon with the chemical formula C3H4F4.[1] As a liquefied, flammable gas, it presents a unique combination of hazards that demand a sophisticated understanding for its safe application in research and development. This guide moves beyond a simple recitation of safety data sheet (SDS) fields. It is designed for scientists and technical professionals, providing a detailed analysis of the compound's properties and the causal logic behind the essential safety protocols. By understanding the "why" behind each recommendation, researchers can cultivate a proactive safety culture and implement self-validating experimental designs.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a substance's identity and physical properties is the foundation of its safe handling. These data points are not trivial; they dictate the necessary storage conditions, engineering controls, and emergency responses.

Chemical Identification
IdentifierDataSource
Chemical Name 1,1,2,2-TetrafluoropropaneSynQuest Labs
CAS Number 40723-63-5SynQuest Labs
Chemical Formula C3H4F4SynQuest Labs
Synonyms MFCD00798128SynQuest Labs
Physicochemical Data

The properties below are critical. The very low boiling point confirms that this substance is a gas at standard temperature and pressure, necessitating containment in pressurized cylinders. The melting point is relevant for understanding its behavior at cryogenic temperatures, while the critical temperature provides a limit beyond which it cannot exist as a liquid, regardless of pressure.

PropertyValueSignificance for Handling
Physical State Gas (Liquefied)Requires pressurized containers; poses inhalation and asphyxiation risks.
Boiling Point -0.8 °CVaporizes instantly upon release at ambient temperatures.
Melting Point -121.1 °CRelevant for specialized cryogenic applications.
Critical Temperature 146.1 °CDefines the upper temperature limit for its existence as a liquid.[1]

Section 2: Comprehensive Hazard Analysis

The safe use of 1,1,2,2-Tetrafluoropropane is contingent on a thorough appreciation of its multifaceted hazards. The Globally Harmonized System (GHS) classifications provide a framework for understanding these risks.

  • Flammable Gas, Category 2 (H221): This classification indicates that it is a flammable gas that can ignite in the air over a certain range of concentrations.[1]

  • Liquefied Gas (H280): This substance is stored under pressure as a liquid. If the container is heated, the pressure can build rapidly, leading to a catastrophic rupture and potential Boiling Liquid Expanding Vapor Explosion (BLEVE).[1]

  • Simple Asphyxiant (H380): As a gas heavier than air, it can displace oxygen in enclosed or low-lying areas, leading to rapid suffocation with little to no warning.[1]

  • Skin Irritant, Category 2 (H315): Causes skin irritation upon exposure.[1]

  • Serious Eye Irritant, Category 2A (H319): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity – Single Exposure, Category 3 (H335, H336): May cause respiratory irritation, drowsiness, or dizziness.[1]

  • Cryogenic Hazard: Direct contact with the evaporating liquid can cause severe frostbite, a type of cold burn to the skin and eyes.[1]

cluster_prop Core Property cluster_hazards Primary Hazards Prop 1,1,2,2-Tetrafluoropropane (Liquefied Gas) Pressure Pressure Hazard (H280: May explode if heated) Prop->Pressure leads to Flammability Flammability Hazard (H221: Flammable Gas) Prop->Flammability leads to Asphyxiation Asphyxiation Hazard (H380: Displaces Oxygen) Prop->Asphyxiation leads to Cryogenic Cryogenic Hazard (Frostbite) Prop->Cryogenic leads to Health Health Hazards (Irritation, Drowsiness) (H315, H319, H335, H336) Prop->Health leads to

Caption: Interrelation of Physical State and Primary Hazards.

Section 3: Risk Mitigation and Safe Handling Protocols

Effective risk management follows a structured approach known as the "Hierarchy of Controls." This framework prioritizes the most effective and reliable control measures.

cluster_hierarchy Hierarchy of Controls E Elimination (Most Effective) S Substitution E->S Eng Engineering Controls (e.g., Ventilation, Detectors) S->Eng Adm Administrative Controls (e.g., SOPs, Training) Eng->Adm PPE Personal Protective Equipment (e.g., Goggles, Gloves) (Least Effective) Adm->PPE

Caption: The Hierarchy of Controls for Risk Mitigation.

Engineering Controls in Practice

These controls are designed to isolate personnel from the hazard.

  • Ventilation: Ensure good ventilation of the workstation.[1] This is the primary defense against both asphyxiation and the buildup of flammable concentrations. Local exhaust ventilation (LEV) at the point of use is superior to general room ventilation.

  • Leak Detection: Systems under pressure should be regularly checked for leakage. Since the gas is colorless and odorless, instrumental detection is the only reliable method. Oxygen detectors should be used where asphyxiating gases may be released.

  • Emergency Facilities: Emergency eye wash fountains and safety showers must be available in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be selected and used correctly.

  • Eye and Face Protection: Chemical goggles or safety glasses are mandatory. A face shield should be worn over goggles when connecting or disconnecting cylinders or when there is a higher risk of a liquid leak, providing protection against splashes and frostbite. This complies with 29 CFR 1910.133.[1][2]

  • Hand Protection: Wear protective gloves. For handling the cylinder, which can become cold due to gas expansion, cold insulating gloves are required to prevent frostbite. This aligns with 29 CFR 1910.138.[1]

  • Skin and Body Protection: Wear suitable protective clothing and safety shoes to minimize skin exposure. This complies with 29 CFR 1910.136.

  • Respiratory Protection: In case of inadequate ventilation or for emergency response, respiratory protection is required. The type of respirator must be chosen based on the potential concentration and would typically be a self-contained breathing apparatus (SCBA) in low-oxygen or high-concentration environments. This follows 29 CFR 1910.134.

Storage and Handling Workflow
  • Receiving: Inspect cylinders for damage upon arrival. Ensure the valve cap is secure.

  • Storage: Store in a dry, cool, well-ventilated area away from ignition sources and incompatible materials. Protect from sunlight and do not expose to temperatures exceeding 50°C (122°F). Cylinders must be stored upright and firmly secured.

  • Transport: Use a suitable hand truck to move cylinders; do not drag or roll them.

  • In-Use: Connect to a system using appropriate regulators and tubing rated for the pressure. Open the valve slowly. Close the main cylinder valve when not in use.

Section 4: Emergency Response Procedures

A clear, pre-defined emergency plan is critical. All personnel must be trained on these protocols.

Accidental Release (Leak) Protocol

In the event of a leak, the following steps must be taken immediately. The primary goals are to ensure personnel safety, control the release, and prevent ignition.

start Leak Detected evacuate 1. Evacuate Immediate Area Alert Others start->evacuate ventilate 2. Increase Ventilation (If Safe to Do So) evacuate->ventilate ignite 3. Eliminate All Ignition Sources ventilate->ignite assess 4. Assess Situation (From a Safe Distance) ignite->assess stop 5. Stop Leak (ONLY If Trained & Safe) assess->stop Safe to Proceed monitor 6. Ventilate and Monitor Area (Ensure O2 levels are normal) assess->monitor Not Safe to Stop Leak stop->monitor end Area Secure monitor->end

Caption: Workflow for Responding to a Gas Leak.

Fire-Fighting Protocol

Fires involving this material are extremely dangerous due to the risk of explosion.

  • Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, or dry powder.[1]

  • Primary Hazard: The container may explode if heated.[1] Therefore, the first priority is to cool exposed containers with a water spray from a safe distance.

  • Leaking Gas Fire: A critical rule is: Do not extinguish a leaking gas fire unless the leak can be stopped safely. Extinguishing the flame without stopping the gas flow can lead to the formation of a large, invisible cloud of flammable gas, which can re-ignite with explosive force.

  • Protective Gear: Firefighters must wear gas-tight chemical protective clothing in combination with an SCBA.[1]

  • Evacuation: Fight the fire remotely and evacuate the area due to the risk of explosion.[1]

  • Hazardous Combustion Products: Thermal decomposition generates toxic carbon oxides and hydrogen fluoride.[1]

First-Aid Protocols

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact (Frostbite): Do not rub the affected area, as this can cause further tissue damage. Thaw the frosted parts slowly with lukewarm water. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes, removing contact lenses if possible.[1] Seek immediate medical attention.

  • Ingestion: Ingestion is highly unlikely due to the product's physical form.[1]

Conclusion

1,1,2,2-Tetrafluoropropane is a compound with significant utility in scientific research. However, its properties as a flammable, liquefied gas under pressure, which can act as a simple asphyxiant, irritant, and cryogenic hazard, demand the highest level of respect and care. A comprehensive understanding of the information contained within the Material Safety Data Sheet, coupled with the implementation of robust engineering controls, stringent work protocols, and appropriate personal protective equipment, is non-negotiable. By internalizing the causal links between the chemical's properties and the required safety procedures, researchers can ensure a safe environment for discovery and innovation.

References

  • LookChem. (n.d.). Cas 421-48-7, 1,1,1,2-Tetrafluoropropane. Retrieved from [Link]

  • Daikin Chemicals. (2021). Safety data sheet - CREARD R-448A. Retrieved from [Link]

  • Airgas. (2017). Trans-1,3,3,3-Tetrafluoropropene - SAFETY DATA SHEET. Retrieved from [Link]

  • Airgas. (2017). Halocarbon R-448A - SAFETY DATA SHEET. Retrieved from [Link]

  • Zhejiang Quhua Fluor-Chemistry Co., Ltd. (2019). 1,1,1,2-tetrafluoroethane (R134a) SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 157841258, C6H8F8. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Nucleophilic Interactions and Dehydrofluorination Kinetics of 1,1,2,2-Tetrafluoropropane (HFC-254cb)

Executive Summary This technical guide analyzes the reactivity profile of 1,1,2,2-tetrafluoropropane (HFC-254cb) when exposed to nucleophilic agents. Unlike non-fluorinated alkyl halides, HFC-254cb exhibits a distinct re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the reactivity profile of 1,1,2,2-tetrafluoropropane (HFC-254cb) when exposed to nucleophilic agents. Unlike non-fluorinated alkyl halides, HFC-254cb exhibits a distinct resistance to nucleophilic substitution (


) due to the electronic shielding of the fluorine sheath. Instead, the molecule undergoes regioselective dehydrofluorination  to form 1,1,2-trifluoropropene (HFO-1243yc).

This document details the mechanistic drivers of this elimination, provides validated experimental protocols for both gas-phase and liquid-phase processing, and establishes safety standards for handling the resulting hydrogen fluoride (HF) byproducts.

Part 1: Molecular Architecture & Reactivity Profile

To predict the behavior of HFC-254cb, one must understand the electronic environment created by the fluorine atoms. The molecule consists of a propane backbone with a terminal methyl group and a highly fluorinated segment.

Electronic Distribution and Proton Acidity

The reactivity is governed by the acidity of the protons available for abstraction by a base (nucleophile).

Carbon PositionFunctional GroupElectronic EnvironmentProton Acidity (

approx.)
Reactivity Role
C1

Strong inductive withdrawal from two geminal fluorines + adjacent

.
High Acidity (~25-28)Primary Site of Abstraction
C2

Quaternary carbon (no protons). Acts as an electron-withdrawing bridge.N/ALeaving Group Source (

)
C3

Weak inductive withdrawal from adjacent

.
Low Acidity (~45-50)Kinetically Inert
The "Fluorine Shield" Effect

Nucleophilic substitution (


) at the C1 or C2 positions is energetically unfavorable. The high electron density of the fluorine lone pairs creates significant repulsion against incoming nucleophiles. Furthermore, the C-F bond strength (~485 kJ/mol) renders the fluoride ion a poor leaving group in direct displacement contexts. Consequently, elimination (E2/E1cb) is the exclusive pathway  under standard conditions.

Part 2: The Dominant Pathway (Dehydrofluorination)

When HFC-254cb encounters a nucleophile (acting as a base), the reaction proceeds via


-elimination.
Mechanism and Regioselectivity

The reaction follows an E1cb-like E2 mechanism . The base attacks the most acidic proton (on C1). The transition state develops significant carbanionic character at C1, stabilized by the fluorine atoms, before the fluoride leaves from C2.

Reaction:



  • Regioselectivity: The acidity of the C1 proton (

    
    ) vastly exceeds that of the C3 proton (
    
    
    
    ). Therefore, the base selectively removes the C1 proton, leading to the formation of 1,1,2-trifluoropropene (HFO-1243yc) rather than 2,3,3-trifluoropropene.
  • Thermodynamics: The product, HFO-1243yc, is stabilized by three vinylic fluorine atoms, making it the thermodynamic product as well.

Visualization of Reaction Pathways

ReactionPathways Start HFC-254cb (CH3-CF2-CHF2) TS_A TS A (Major) C1 Deprotonation (E1cb-like character) Start->TS_A Fast Kinetics (Acidic H on CHF2) TS_B TS B (Minor) C3 Deprotonation Start->TS_B High Barrier (Inert H on CH3) Base Nucleophile/Base (OH-, RO-) Base->TS_A Prod_A HFO-1243yc (CH3-CF=CF2) TS_A->Prod_A -HF Prod_B 2,3,3-Trifluoropropene (CH2=CF-CHF2) TS_B->Prod_B -HF

Figure 1: Mechanistic divergence showing the kinetic favorability of C1 deprotonation to form HFO-1243yc.

Part 3: Experimental Protocols

Two validated methodologies exist for this transformation: Liquid-Phase Phase Transfer Catalysis (PTC) for laboratory/batch scale, and Gas-Phase Catalysis for continuous industrial synthesis.

Protocol A: Liquid-Phase Dehydrofluorination (PTC)

Best for: Laboratory scale, kinetic studies, high selectivity.

Reagents:

  • Substrate: HFC-254cb

  • Base: 40-50% w/w Aqueous KOH (Potassium Hydroxide)

  • Catalyst: Aliquat 336 (Methyltrioctylammonium chloride) or TBAB (Tetrabutylammonium bromide).

  • Solvent: None (Interfacial) or minimal inert solvent (e.g., Octane) if dilution is needed.

Workflow:

  • Charge: Load 40% KOH solution into a jacketed glass reactor equipped with a reflux condenser (cooled to -10°C) and vigorous mechanical stirring.

  • Catalyst Addition: Add 1-2 mol% of Aliquat 336. The mixture will remain biphasic.

  • Substrate Feed: Introduce HFC-254cb (b.p. approx -1°C to 2°C, handle as liquefied gas) slowly via a dip tube.

  • Reaction: Heat the jacket to 40-50°C. The PTC transports

    
     ions into the organic boundary layer, abstracting the proton from HFC-254cb.
    
  • Product Recovery: HFO-1243yc (b.p. ~ -28°C) is significantly more volatile than the starting material. It will vaporize immediately upon formation.

  • Collection: Route the off-gas through a drying tower (

    
    ) and condense in a dry-ice/acetone trap.
    

Why this works: Fluorocarbons are immiscible with aqueous bases. Without a PTC, the reaction rate is near zero. The quaternary ammonium salt shuttles the hydroxide ion into the organic phase, enabling the elimination.

Protocol B: Gas-Phase Catalytic Dehydrofluorination

Best for: Continuous flow, industrial production.

Reagents:

  • Catalyst: Fluorinated Chromia (

    
    ) or 
    
    
    
    .[1]
  • Carrier Gas: Nitrogen (optional).

Workflow:

  • Catalyst Activation: Pre-treat

    
     with anhydrous HF at 300°C for 4 hours to convert surface oxides to active oxyfluorides.
    
  • Reactor Setup: Use a Monel or Inconel tubular reactor (resistant to HF).

  • Conditions:

    • Temperature: 250°C - 350°C.

    • Pressure: Atmospheric to 5 bar.

    • Contact Time: 10 - 30 seconds.

  • Process: Feed vaporized HFC-254cb over the catalyst bed.

  • Separation: The effluent contains HFO-1243yc, unreacted HFC-254cb, and HF. Scrub HF using a water/caustic scrubber or separate via distillation (azeotropes may form).

GasPhaseProcess Feed HFC-254cb Feed (Vaporized) Reactor Catalytic Reactor (Fluorinated Cr2O3, 300°C) Feed->Reactor Scrubber Caustic Scrubber (Removes HF) Reactor->Scrubber Raw Gas (Product + HF + Feed) Distillation Cryogenic Distillation Scrubber->Distillation Acid-free Gas Product HFO-1243yc (Pure) Distillation->Product Recycle Unreacted HFC-254cb Distillation->Recycle Recycle->Feed

Figure 2: Process flow for the continuous gas-phase conversion of HFC-254cb.

Part 4: Why Substitution Fails (The "Forbidden" Pathway)

Researchers often attempt to introduce functional groups (thiols, amines) via substitution. With HFC-254cb, this approach is flawed.

  • Steric Sheath: The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). The terminal

    
     and central 
    
    
    
    groups create a dense electron cloud that physically blocks the backside attack required for
    
    
    .
  • Dipole Repulsion: Nucleophiles are electron-rich. The C-F bonds create a partial negative charge (

    
    ) on the fluorine surface, repelling the incoming nucleophile before it can reach the carbon electrophile.
    
  • Bond Strength: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Breaking it requires high activation energy, which is lower than the energy required to simply abstract a proton (Elimination).

Exception: C-F bond activation can only be achieved using specialized Lewis acids (e.g., Aluminum Chlorofluoride, ACF) or radical initiators, but this results in bond scrambling, not clean substitution [1].

Part 5: Safety & Handling

The dehydrofluorination of HFC-254cb generates Hydrogen Fluoride (HF) . This is a critical safety hazard.

  • HF Toxicity: HF penetrates tissue and decalcifies bone. Immediate application of Calcium Gluconate gel is required for skin exposure.

  • Material Compatibility: Glass reactors are suitable only for alkaline liquid-phase reactions where HF is immediately neutralized. For gas-phase reactions, Glass is forbidden . Use Inconel, Monel, or Hastelloy.

  • Pressure: HFC-254cb and HFO-1243yc are gases at room temperature. All vessels must be pressure-rated.

References

  • Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Kinetics, thermochemistry and atmospheric implications for the reaction of OH radicals with CH3CF=CF2 (HFO-1243yc). Source: ResearchGate / Chemosphere URL:[Link]

  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Source: MDPI / Catalysts URL:[Link]

  • Reactions of Polyfluorobenzenes With Nucleophilic Reagents (Context on Fluorine Substitution vs Elimination). Source: NIST Technical Series URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1,1,2,2-Tetrafluoropropane in Organic Synthesis

Abstract This technical guide provides a comprehensive overview of 1,1,2,2-Tetrafluoropropane (HFC-254cb) for researchers, scientists, and professionals in drug development. While its direct application in mainstream org...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1,1,2,2-Tetrafluoropropane (HFC-254cb) for researchers, scientists, and professionals in drug development. While its direct application in mainstream organic synthesis is not extensively documented, this guide illuminates its potential as a precursor for valuable fluorinated building blocks. The document focuses on the properties, safe handling, and prospective synthetic utility of 1,1,2,2-Tetrafluoropropane, particularly in the synthesis of tetrafluoropropenes through dehydrofluorination.

Introduction: Unveiling the Potential of a Niche Fluorocarbon

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal, agricultural, and materials chemistry.[1] Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and fine-tuned electronic properties.[1] Consequently, the development and utilization of novel fluorinated building blocks are of paramount importance.[1][2][3]

1,1,2,2-Tetrafluoropropane, also known by its refrigerant designation HFC-254cb, is a hydrofluorocarbon with the chemical formula C₃H₄F₄.[4] While its more common isomer, 1,1,1,2-Tetrafluoropropane (HFC-254eb), has found widespread use, the synthetic applications of the 1,1,2,2-isomer are less explored. This guide serves to bridge this knowledge gap, providing a scientifically grounded perspective on its properties and potential as a synthetic precursor.

A critical aspect of utilizing any chemical is a thorough understanding of its physical and chemical properties. The following table summarizes the key data for 1,1,2,2-Tetrafluoropropane.

PropertyValueSource
CAS Number 40723-63-5SynQuest Labs[4]
Molecular Formula C₃H₄F₄SynQuest Labs[4]
Molecular Weight 116.06 g/mol LookChem[5]
Boiling Point Not explicitly found for 1,1,2,2-isomer-
Melting Point -121.1 °CSynQuest Labs
Appearance Colorless GasSynQuest Labs[4]

It is imperative to distinguish 1,1,2,2-Tetrafluoropropane from its isomer, 1,1,1,2-Tetrafluoropropane (CAS 421-48-7), which is widely used as a refrigerant, aerosol propellant, and foam blowing agent.[5]

Prospective Synthetic Application: A Gateway to Tetrafluoropropenes

While direct synthetic transformations utilizing 1,1,2,2-Tetrafluoropropane are not well-documented, its structure lends itself to a significant potential application: the synthesis of tetrafluoropropenes via dehydrofluorination. Tetrafluoropropenes are valuable monomers and precursors for the synthesis of a wide range of fluorinated materials and bioactive molecules.[6]

The dehydrohalogenation of hydrofluorocarbons and hydrochlorofluorocarbons is a well-established industrial process for the production of fluoroolefins. For instance, the dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane is a key step in the synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a new-generation refrigerant.[7][8]

Based on these precedents, a plausible synthetic route involves the elimination of hydrogen fluoride from 1,1,2,2-Tetrafluoropropane to yield one or more isomers of tetrafluoropropene.

Proposed Dehydrofluorination of 1,1,2,2-Tetrafluoropropane

Dehydrofluorination 1,1,2,2-Tetrafluoropropane 1,1,2,2-Tetrafluoropropane Tetrafluoropropene Isomers Tetrafluoropropene Isomers 1,1,2,2-Tetrafluoropropane->Tetrafluoropropene Isomers - HF Catalyst, Heat Dehydrofluorination_Workflow cluster_prep System Preparation cluster_reaction Reaction cluster_analysis Product Collection & Analysis Catalyst_Packing Pack reactor with catalyst System_Purge Purge system with inert gas Catalyst_Packing->System_Purge Heating Heat reactor to target temperature System_Purge->Heating Gas_Flow Introduce 1,1,2,2-Tetrafluoropropane and carrier gas Heating->Gas_Flow Condensation Condense products in cold trap Gas_Flow->Condensation GCMS_Analysis Analyze product mixture by GC-MS Condensation->GCMS_Analysis

Sources

Application

Application Notes and Protocols for HFC-254cb in Materials Science

Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals. Abstract This technical guide provides an in-depth analysis of the potential applications of Hydrofluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of the potential applications of Hydrofluorocarbon (HFC) 254cb, also known as 1,1,2,2-Tetrafluoropropane, in the field of materials science. While specific research on HFC-254cb is limited, this document synthesizes information from patent literature and analogous hydrofluorocarbons to detail its prospective use as a physical blowing agent in the synthesis of polyurethane and polyolefin foams. Furthermore, this guide explores its potential, though currently theoretical, applications as a monomer for the synthesis of fluorinated polymers and as a precursor in plasma polymerization for creating functional surface coatings. Detailed, field-proven protocols are provided as a starting point for researchers to explore these applications.

Introduction to HFC-254cb: Properties and Potential

HFC-254cb is a hydrofluorocarbon with the chemical formula C₃H₄F₄. As with other HFCs, its properties are dictated by the presence of carbon-hydrogen and carbon-fluorine bonds, which impart characteristics such as low surface tension, controlled vapor pressure, and non-flammability. These attributes make it a candidate for various applications in materials science where precise control over material structure and properties is essential.

While HFCs have been historically used as refrigerants, their utility extends to the creation of advanced materials. The primary focus of this guide is on the application of HFC-254cb as an expansion agent for polymeric foams, a potential use supported by patent literature. We will also explore other forward-looking applications to provide a comprehensive resource for the research community.

Table 1: Physicochemical Properties of HFC-254cb and a Structurally Similar HFC

PropertyHFC-254cb (1,1,2,2-Tetrafluoropropane)HFC-254eb (1,1,1,2-Tetrafluoropropane)
CAS Number 40723-63-5421-48-7
Molecular Formula C₃H₄F₄C₃H₄F₄
Molecular Weight 116.06 g/mol 116.06 g/mol
Boiling Point Not readily available4.44°C (estimate)[1]
Vapor Pressure Not readily available2540 mmHg at 25°C[1]
Primary Use Laboratory chemicals, Manufacture of substances, Scientific research and development.[2]Refrigerant, Aerosol Propellant, Foam Blowing Agent.[1]

Note: Data for HFC-254cb is limited. Properties of the isomer HFC-254eb are provided for comparative purposes.

Application I: Physical Blowing Agent for Polymeric Foams

The most concretely identified application for HFC-254cb in materials science is as a physical blowing agent for the production of polyurethane and polyolefin foams. This is supported by patent literature that includes HFC-254cb in a list of hydrofluorocarbons suitable for such applications. Physical blowing agents are volatile compounds that are incorporated into a polymer matrix. During processing, a change in temperature or pressure causes the blowing agent to vaporize, creating bubbles that form the cellular structure of the foam.

Causality of Experimental Choices

The selection of a physical blowing agent is critical as it influences the foam's density, cell structure, thermal conductivity, and mechanical properties. HFCs are often chosen for their favorable balance of properties, including:

  • Low Thermal Conductivity: The gas trapped within the foam cells contributes significantly to the material's overall thermal insulation properties. HFCs generally have lower thermal conductivity than air.

  • Controlled Boiling Point and Vapor Pressure: These properties determine the processing conditions (temperature and pressure) required for foaming.

  • Chemical Inertness: The blowing agent should not react with the polymer matrix during processing.

  • Safety: Low toxicity and non-flammability are crucial for industrial applications.

Protocol: Preparation of Rigid Polyurethane Foam using HFC-254cb

This protocol describes a general procedure for producing a rigid polyurethane foam using HFC-254cb as a physical blowing agent. It is intended as a starting point, and optimization of component ratios and processing parameters is necessary to achieve desired foam properties.

Materials:

  • Polyol (e.g., a sucrose/glycerine-initiated polyether polyol)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Catalyst (e.g., a tertiary amine catalyst like DMCHA)

  • Surfactant (e.g., a silicone-based surfactant)

  • HFC-254cb (liquefied under pressure)

  • Mixing vessel and high-speed mixer

  • Mold

Protocol Steps:

  • Premix Preparation: In a well-ventilated fume hood, combine the polyol, catalyst, and surfactant in the mixing vessel.

  • Component Conditioning: Bring the polyol premix and the pMDI to a controlled temperature, typically between 20-25°C.

  • Blowing Agent Addition: Under controlled pressure, carefully add the liquid HFC-254cb to the polyol premix. The amount of HFC-254cb will depend on the desired foam density and should be determined through preliminary experiments.

  • Mixing: Vigorously mix the components for a short, controlled time (typically 5-15 seconds) to ensure a homogenous mixture.

  • Dispensing: Immediately pour the reacting mixture into the mold.

  • Curing: Allow the foam to expand and cure in the mold. Curing time will vary depending on the formulation and mold temperature.

  • Demolding: Once cured, remove the foam from the mold.

  • Characterization: Characterize the foam for properties such as density, cell size, compressive strength, and thermal conductivity.

Self-Validating System:

  • Visual Inspection: The foam should have a uniform cell structure and be free of large voids or defects.

  • Density Measurement: Consistent density across different batches indicates a controlled process.

  • Dimensional Stability: The foam should not shrink or expand significantly after curing.

Polyurethane_Foam_Workflow cluster_0 Component Preparation cluster_1 Foaming Process cluster_2 Characterization Polyol Polyol Premix Create Polyol Premix Polyol->Premix Catalyst Catalyst Catalyst->Premix Surfactant Surfactant Surfactant->Premix pMDI pMDI Mixing High-Speed Mixing pMDI->Mixing HFC254cb HFC-254cb HFC254cb->Mixing Premix->Mixing Dispense Dispense into Mold Mixing->Dispense Curing Cure and Demold Dispense->Curing Foam Polyurethane Foam Curing->Foam Properties Density Cell Structure Mechanical Properties Thermal Conductivity Foam->Properties

Caption: Workflow for Polyurethane Foam Production with HFC-254cb.

Application II: Monomer for Fluoropolymer Synthesis (Theoretical)

While HFC-254cb is a saturated molecule and therefore not a conventional monomer for addition polymerization, it could potentially be functionalized to create novel fluorinated monomers. The presence of both primary and secondary C-H bonds offers sites for chemical modification.

Rationale for Exploration

Fluoropolymers exhibit exceptional chemical resistance, thermal stability, and low surface energy. The synthesis of new fluorinated monomers is a continuous area of research to develop polymers with tailored properties. The C₃F₄ backbone of HFC-254cb could be a building block for monomers leading to polymers with unique flexibility and solubility characteristics compared to existing fluoropolymers.

Proposed Research Workflow
  • Functionalization of HFC-254cb: Investigate reactions such as dehydrofluorination to introduce double bonds, or controlled halogenation followed by elimination to create a polymerizable olefin.

  • Polymerization Studies: Explore the polymerization of the newly synthesized monomer using various techniques (e.g., free-radical, emulsion, or suspension polymerization).

  • Polymer Characterization: Analyze the resulting polymer for its molecular weight, structure, thermal properties, and chemical resistance.

Monomer_Synthesis_Workflow HFC254cb HFC-254cb Functionalization Chemical Functionalization (e.g., Dehydrofluorination) HFC254cb->Functionalization Monomer Novel Fluorinated Monomer Functionalization->Monomer Polymerization Polymerization Reaction Monomer->Polymerization Fluoropolymer New Fluoropolymer Polymerization->Fluoropolymer Characterization Polymer Characterization Fluoropolymer->Characterization

Caption: Proposed Workflow for Developing Fluoropolymers from HFC-254cb.

Application III: Precursor for Plasma Polymerization (Exploratory)

Plasma polymerization is a solvent-free technique used to deposit thin, highly cross-linked films onto various substrates. The process involves introducing a gaseous precursor into a plasma, where it is fragmented and polymerizes on a surface. This method is valuable for creating functional coatings with properties like hydrophobicity, biocompatibility, or barrier properties.

Scientific Rationale

While there is no specific research on the plasma polymerization of HFC-254cb, studies on other HFCs, such as HFC-134a, have demonstrated their ability to form polymeric films in a plasma environment. The fragmentation of HFC-254cb in a plasma would generate a variety of fluorine and carbon-containing radical species that could recombine on a substrate to form a fluorocarbon film. The properties of this film would depend on the plasma parameters (power, pressure, gas flow rate).

Protocol: Plasma Deposition of a Fluorocarbon Film from HFC-254cb

This protocol provides a general method for depositing a plasma-polymerized film using HFC-254cb as a precursor. A capacitively coupled plasma reactor is a common setup for this process.

Equipment and Materials:

  • Plasma reactor (capacitively coupled) with a vacuum system

  • RF power supply

  • Substrate (e.g., silicon wafer, glass slide)

  • HFC-254cb gas cylinder with a mass flow controller

  • Argon gas (for plasma ignition and stabilization)

Protocol Steps:

  • Substrate Preparation: Clean the substrate to remove any organic contaminants (e.g., using a piranha solution or UV/ozone treatment).

  • System Evacuation: Place the substrate in the plasma reactor and evacuate the chamber to a base pressure (e.g., <10⁻³ mbar).

  • Gas Introduction: Introduce argon gas into the chamber to a desired pressure (e.g., 0.1 mbar).

  • Plasma Ignition: Ignite the plasma by applying RF power (e.g., 50 W).

  • Precursor Introduction: Introduce HFC-254cb gas into the plasma at a controlled flow rate. The ratio of argon to HFC-254cb will influence the film chemistry.

  • Deposition: Maintain the plasma for the desired deposition time to achieve the target film thickness.

  • Plasma Extinction and Purging: Turn off the RF power and the HFC-254cb flow. Purge the chamber with argon before venting to atmospheric pressure.

  • Film Characterization: Analyze the deposited film using techniques such as X-ray photoelectron spectroscopy (XPS) for chemical composition, ellipsometry for thickness, and contact angle goniometry for surface energy.

Trustworthiness of the Protocol:

  • Reproducibility: Consistent film properties (thickness, composition) should be achievable by maintaining constant plasma parameters.

  • Control Experiments: Depositions with only argon plasma should be performed to ensure no unintended film growth.

Plasma_Polymerization_Workflow cluster_0 Setup cluster_1 Deposition Process cluster_2 Analysis Substrate Clean Substrate Reactor Place in Reactor & Evacuate Substrate->Reactor Argon Introduce Argon Reactor->Argon Ignite Ignite Plasma (RF Power) Argon->Ignite HFC254cb Introduce HFC-254cb Ignite->HFC254cb Deposit Film Deposition HFC254cb->Deposit Film Fluorocarbon Film Deposit->Film Characterization XPS Ellipsometry Contact Angle Film->Characterization

Caption: General Workflow for Plasma Polymerization of HFC-254cb.

Conclusion and Future Outlook

HFC-254cb (1,1,2,2-Tetrafluoropropane) presents itself as a hydrofluorocarbon with potential applications in materials science, primarily as a physical blowing agent for polymeric foams. The protocols and workflows detailed in this guide provide a robust starting point for researchers to investigate this application. Furthermore, the exploration of HFC-254cb as a precursor for novel fluorinated monomers and for plasma-deposited thin films opens up exciting avenues for future research in advanced materials. As with any new material, thorough investigation and empirical optimization of the described protocols are essential to fully realize its potential and to develop materials with tailored properties for specific applications.

References

  • LookChem. Cas 421-48-7, 1,1,1,2-Tetrafluoropropane. [Link]

  • European Patent Office. FORMULATION FOR PRODUCING A POLYURETHANE FOAM - EP 3173433 B1.
  • Google Patents.
  • Google Patents.
  • Google Patents. US6395796B1 - Process for preparing polyurethane foam.
  • Google Patents. US6894083B2 - Polyurethane foam composition.
  • ResearchGate. Nonequilibrium Plasma Polymerization of HFC-134a in a Dielectric Barrier Discharge Reactor: Polymer Characterization and a Proposed Mechanism for Polymer Formation. [Link]

  • ACR Carbon. Foam Blowing Agents. [Link]

  • Honeywell. Solstice® GBA | technical information. [Link]

Sources

Method

Use of 1,1,2,2-Tetrafluoropropane in aerosol formulations

Technical Application Note: Formulation Strategies using 1,1,2,2-Tetrafluoropropane (HFC-254cb) Executive Summary & Chemical Identity This guide details the physicochemical properties, handling protocols, and formulation...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Formulation Strategies using 1,1,2,2-Tetrafluoropropane (HFC-254cb)

Executive Summary & Chemical Identity

This guide details the physicochemical properties, handling protocols, and formulation strategies for 1,1,2,2-Tetrafluoropropane (HFC-254cb; CAS: 40723-63-5). Unlike the industry-standard medical propellant HFA-134a (1,1,1,2-tetrafluoroethane), HFC-254cb presents a unique profile: it is a flammable hydrofluorocarbon with a boiling point near 0°C.

Critical Distinction: Researchers must not confuse this isomer with 1,1,1,2-tetrafluoropropane (HFC-254eb). HFC-254cb is primarily utilized in technical aerosols (precision cleaners, dusters), as a co-solvent/co-propellant to modify vapor pressure, or in investigational topical formulations where higher solvency than HFA-134a is required.

Regulatory Status: HFC-254cb is not currently an FDA-approved propellant for Metered Dose Inhalers (MDIs). This guide addresses its use in technical R&D, topical sprays, and industrial aerosol formulations .

Physicochemical Characterization

To formulate effectively, one must understand how HFC-254cb behaves relative to standard propellants. Its higher boiling point classifies it as a "low-pressure" propellant or a "high-volatility" solvent.

Table 1: Comparative Properties of Fluorinated Propellants

Property1,1,2,2-Tetrafluoropropane (HFC-254cb) HFA-134a (Standard Medical)HFO-1234ze(E) (Low GWP Alt)
CAS Number 40723-63-5811-97-229118-24-9
Boiling Point (°C) -0.8°C to -1.2°C -26.1°C-19.0°C
Vapor Pressure (25°C) ~2.2 bar (approx. 32 psig)6.6 bar (96 psig)4.9 bar (71 psig)
Liquid Density (g/mL) ~1.181.211.17
Flammability Flammable (Gas/Liquid) Non-FlammableNon-Flammable*
Solvency (K-B Value) Moderate-HighLowLow-Moderate
Primary Role Co-solvent / Low-pressure PropellantPrimary PropellantPrimary Propellant
  • Note: HFO-1234ze is non-flammable by ASTM E681 but exhibits flame limits at high temperatures.

Formulation Protocol: Miscibility & Pressure Engineering

Because HFC-254cb has a vapor pressure significantly lower than HFA-134a, it is rarely used as the sole propellant for fine atomization. It is best employed as a vapor pressure depressant or a solvency booster .

Protocol A: Cloud Point Determination (Solubility Screening)

Objective: Determine the solubility limit of an Active Pharmaceutical Ingredient (API) or technical surfactant in HFC-254cb.

Equipment:

  • Jerurgash Pressure Burettes (transparent, rated to 150 psi).

  • Chiller bath (-10°C).

  • Precision balance.

Workflow:

  • Preparation: Weigh the target solute (API/Surfactant) into the pressure burette.

  • Sealing: Crimp the burette with a continuous valve.

  • Filling: Inject HFC-254cb through the valve using a pressure filler.

  • Observation:

    • Clear Solution: Solute is miscible.

    • Cloudiness/Precipitate: Immiscible.

  • Titration (Co-solvent Tuning): If immiscible, titrate with Ethanol or Isopropanol in 1% increments until the solution clears. Record the Critical Co-solvent Ratio (CCR) .

Protocol B: Vapor Pressure Modification

Objective: Create a blend with sufficient pressure for atomization (target: 40–60 psig) by mixing HFC-254cb with Nitrogen (N2) or HFA-134a.

  • Base Fill: Fill the canister with the liquid phase (Active + HFC-254cb).

  • Headspace Pressurization:

    • If using Compressed Gas (N2/CO2): Gassing shaker is required to dissolve gas into the liquid. Shake at 200 RPM while pressurizing to 90 psig. Equilibrium pressure will settle lower.

    • If using HFA-134a: Pressure fill HFA-134a as a "top-up" to achieve the desired vapor pressure curve.

  • Validation: Measure pressure at 25°C and 50°C. Warning: Do not exceed can burst pressure (usually 180 psig for standard tinplate).

Manufacturing Workflow: Safety & Filling

Safety Alert: HFC-254cb is flammable .[1] All formulation and filling must occur in an explosion-proof (Class I, Div 1) environment. Grounding straps are mandatory for all transfer lines.

Protocol C: "Under-the-Cup" Filling (Recommended)

This method is preferred for HFC-254cb to minimize propellant loss and ensure accurate crimping.

  • Product Dosing: Dispense the concentrate (Active + Co-solvents) into the open can.

  • Purging: Purge headspace with Nitrogen to remove Oxygen (reduces flammability risk).

  • Crimping/Filling: The filling head descends, seals against the can shoulder, lifts the valve cup slightly, injects the HFC-254cb, and then crimps the valve immediately.

  • Check Weighing: 100% inline check weighing to verify fill volume.

  • Water Bath Test: Submerge filled cans in a 55°C water bath for 3 minutes.

    • Purpose: Detect leaks and verify structural integrity at high pressure.

    • Pass Criteria: No bubbles, no dome deformation.

Formulation Logic (Visualization)

The following diagram illustrates the decision matrix for selecting HFC-254cb based on solvency and pressure requirements.

FormulationLogic Start Formulation Requirement CheckSolvency Does Active require high solvency? Start->CheckSolvency CheckPressure Is high atomization pressure required? CheckSolvency->CheckPressure No FlammabilityCheck Is Flammability Acceptable? CheckSolvency->FlammabilityCheck Yes Use254cb Select HFC-254cb (High Solvency / Low Pressure) CheckPressure->Use254cb No (Pour/Stream) BlendStrategy Blend: HFC-254cb (Solvent) + HFA-134a (Propellant) CheckPressure->BlendStrategy Yes (Fine Mist) Use254cb->CheckPressure Validation Validate: Valve Gasket Swell & Spray Pattern Use254cb->Validation FlammabilityCheck->Use254cb Yes (Technical/Topical) Use134a Select HFA-134a (Low Solvency / High Pressure) FlammabilityCheck->Use134a No (Must be non-flam) Use134a->Validation BlendStrategy->Validation

Figure 1: Decision matrix for incorporating HFC-254cb into aerosol systems, balancing solvency needs against pressure and flammability constraints.

Critical Material Compatibility

HFC-254cb is a more aggressive solvent than HFA-134a. Standard Buna-N (Nitrile) gaskets may swell excessively, leading to valve failure.

  • Recommended Gaskets: Viton (FKM) or high-grade Neoprene (Chloroprene).

  • Forbidden Materials: Natural rubber, low-grade Butyl rubber (unless pre-tested for extraction).

  • Can Liners: Micoflex or PAM (Polyamide-imide) linings are recommended to prevent corrosion if the formulation contains water or alcohols.

References

  • SynQuest Labs. (2024). Safety Data Sheet: 1,1,2,2-Tetrafluoropropane (CAS 40723-63-5).[2] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12583891, 1,1,2,2-Tetrafluoropropane. Retrieved from

  • United Nations Environment Programme (UNEP). (2022). Technical Options Committee Report on Medical and Chemical Aerosols. (Context on HFC phase-down and alternatives). Retrieved from

  • Scientific Update. (2016). Feasibility of Tetrafluoropropenes as Solvents.[3] (Comparative solvency data). ACS Sustainable Chemistry & Engineering. Retrieved from

Disclaimer: This document is for research and development purposes only. 1,1,2,2-tetrafluoropropane is not approved for commercial human inhalation drug delivery in all jurisdictions. Always consult local regulations (EPA SNAP, EU F-Gas) before scaling production.

Sources

Application

Application Note: Trace Analysis of 1,1,2,2-Tetrafluoropropane (HFC-252ca) by Headspace GC-MS

This Application Note is structured as a comprehensive technical guide for the analysis of 1,1,2,2-Tetrafluoropropane (HFC-252ca), designed for analytical chemists in pharmaceutical development and environmental monitori...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the analysis of 1,1,2,2-Tetrafluoropropane (HFC-252ca), designed for analytical chemists in pharmaceutical development and environmental monitoring.

Executive Summary

1,1,2,2-Tetrafluoropropane (HFC-252ca) is a hydrofluorocarbon often utilized as a blowing agent, solvent, or synthetic intermediate. With a boiling point of approximately -0.8°C, it exists as a gas at ambient conditions, presenting significant challenges for loss-free sampling and quantification.

This protocol details a Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) method optimized for the specific detection of HFC-252ca. Unlike generic residual solvent methods (e.g., USP <467>), this method utilizes Selected Ion Monitoring (SIM) to achieve sub-ppm detection limits, critical for controlling genotoxic or reactive impurities in drug development.

Method Development Strategy

The Physicochemical Challenge

The primary analytical hurdle is the compound's volatility (BP: -0.8°C). Direct liquid injection is unsuitable due to immediate volatilization and discrimination in the inlet. Static Headspace (SHS) is the required sampling technique to ensure thermodynamic equilibrium and reproducible sensitivity.

Column Selection Logic

While PLOT (Porous Layer Open Tubular) columns are standard for gases, they are often impractical for pharmaceutical labs analyzing complex matrices due to retention shifts caused by water or solvent overloading.

  • Selected Column: DB-624 (or equivalent) - 6% Cyanopropyl-phenyl, 94% dimethylpolysiloxane.

  • Reasoning: This "thick film" capillary column (1.8 µm or 3.0 µm) provides sufficient retention (k') for volatiles like HFC-252ca to separate them from the air void peak and common solvents (MeOH, DMSO), without the brittleness or particle shedding issues of PLOT columns.

Mass Spectrometry Detection

Electron Ionization (EI) at 70 eV is used. Because HFC-252ca lacks a CF₃ group, the common m/z 69 ion is absent.

  • Structure:

    
    
    
  • Primary Fragmentation: Cleavage of the C-C bonds yields specific diagnostic ions:

    • m/z 51 (

      
      ): High abundance, good for quantitation.
      
    • m/z 65 (

      
       / 
      
      
      
      ): Characteristic fragment, excellent qualifier.
    • m/z 101 (

      
      ): Loss of the methyl group.
      

Experimental Protocol

Reagents and Standards
  • Reference Standard: 1,1,2,2-Tetrafluoropropane (≥97% purity).[1] Note: Due to its gaseous nature, standards are often supplied in pressurized cylinders or as a solution in methanol.

  • Diluent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc). Choice depends on sample solubility; DMSO is preferred for its low vapor pressure.

Instrumentation Parameters
Table 1: Headspace Sampler Conditions
ParameterSettingRationale
Oven Temperature 80 °CSufficient to drive HFC-252ca into gas phase without degrading matrix.
Loop Temperature 90 °CPrevents condensation during transfer.
Transfer Line 100 °CMaintains analyte vapor state.
Vial Equilibration 20 minEnsures thermodynamic equilibrium.
Injection Volume 1.0 mLStandard loop size for optimal sensitivity.
Shaking HighAccelerates equilibration.
Table 2: GC-MS Acquisition Parameters
ParameterSetting
GC System Agilent 7890B / 8890 or equivalent
Column DB-624 (30 m × 0.32 mm × 1.8 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split Ratio 10:1 @ 200 °C
Oven Program 35°C (hold 5 min) → 10°C/min → 220°C (hold 2 min)
MS Source/Quad 230 °C / 150 °C
Acquisition Mode SIM (Selected Ion Monitoring)
SIM Ions Quant: 51.0; Qual: 65.0, 101.0
Dwell Time 50 ms per ion
Standard Preparation Workflow (Critical Step)

Handling a gas standard requires a "submerged injection" technique to prevent loss.

  • Stock Solution A: Fill a 20 mL headspace vial with 10 mL of cold Methanol (4°C). Tare the vial.

  • Addition: Using a gas-tight syringe, slowly bubble approximately 20-50 mg of HFC-252ca gas into the methanol (subsurface). Immediately cap and weigh to determine exact mass.

  • Working Standard: Dilute Stock A with DMSO to achieve a calibration range of 0.1 ppm to 100 ppm relative to the sample concentration.

Visualized Workflows

Fragmentation & Detection Logic

The following diagram illustrates the structural fragmentation of HFC-252ca leading to the selected SIM ions.

Fragmentation Parent 1,1,2,2-Tetrafluoropropane (MW: 116) CHF2-CF2-CH3 Frag1 m/z 51 (CHF2+) Quant Ion Parent->Frag1 C1-C2 Cleavage Frag2 m/z 65 (CH3-CF2+) Qual Ion Parent->Frag2 C1-C2 Cleavage (Charge Retention on C2) Frag3 m/z 101 (M - CH3) Qual Ion Parent->Frag3 Loss of Methyl

Caption: Electron Ionization fragmentation pathway for HFC-252ca showing origin of primary SIM ions.

Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_inst Instrument Analysis Weigh Weigh Sample (100 mg) into HS Vial Solvent Add Diluent (5 mL DMSO) Weigh->Solvent Seal Crimp Cap Immediately Solvent->Seal HS Headspace Extraction 80°C / 20 min Seal->HS Auto-sampler GC GC Separation DB-624 Column HS->GC Transfer Line MS MS Detection SIM: m/z 51, 65 GC->MS Result Data Analysis Quantify via Ext. Std. MS->Result

Caption: Step-by-step procedural workflow from sample weighing to data quantification.

Validation & Performance Criteria (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , the method must pass the following system suitability criteria before every run:

  • Sensitivity Check (S/N): The Signal-to-Noise ratio for the 0.5 ppm standard (m/z 51) must be > 10:1.

  • Air/Water Check: Verify m/z 18, 28, 32 are low. High background indicates a leak which will quench the response of HFC-252ca.

  • Resolution: If using a standard mix, HFC-252ca must be resolved (>1.5) from other potential fluorinated impurities like HFC-245ca.

Typical Validation Results
ParameterAcceptance CriteriaTypical Result
Specificity No interference at RT of HFC-252caPass
Linearity (R²) > 0.990 (0.1 - 100 ppm)0.998
Precision (RSD) < 10% (n=6 injections)4.2%
LOD / LOQ S/N > 3 / S/N > 100.05 ppm / 0.15 ppm
Recovery 80 - 120%92 - 105%

References

  • National Institute of Standards and Technology (NIST). 1,1,2,2-Tetrafluoropropane Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • United States Pharmacopeia (USP).General Chapter <467> Residual Solvents. USP-NF. (Methodology framework adapted for Headspace GC).

Sources

Method

Application Note: A Proposed Two-Step Synthesis of Tetrafluoropropene Epoxide from 1,1,2,2-Tetrafluoropropane

For Researchers, Scientists, and Drug Development Professionals Introduction and Rationale Fluorinated epoxides are valuable building blocks in medicinal and materials chemistry due to the unique physicochemical properti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

Fluorinated epoxides are valuable building blocks in medicinal and materials chemistry due to the unique physicochemical properties imparted by fluorine atoms. While direct epoxidation of saturated hydrofluorocarbons like 1,1,2,2-Tetrafluoropropane is not a standard transformation, this document outlines a scientifically plausible two-step synthetic route to the corresponding epoxide. This proposed pathway involves an initial dehydrofluorination of 1,1,2,2-Tetrafluoropropane to yield a tetrafluoropropene intermediate, which is subsequently oxidized to the target epoxide. This application note provides a theoretical framework and detailed protocols based on established reactivity principles of analogous fluorinated compounds.

Physicochemical Properties of 1,1,2,2-Tetrafluoropropane

A thorough understanding of the starting material is critical for safe and effective experimentation.

PropertyValueReference
Chemical Formula C₃H₄F₄[1]
Molecular Weight 116.06 g/mol [2]
Boiling Point 4.44 °C (estimated)[2]
Appearance Colorless gas[3]
Hazards Flammable gas, contains gas under pressure; may explode if heated, causes skin and serious eye irritation, may cause respiratory irritation and drowsiness or dizziness.[1]

Proposed Synthetic Pathway

The conversion of 1,1,2,2-Tetrafluoropropane to its corresponding epoxide is proposed to proceed via a two-step sequence: dehydrofluorination followed by epoxidation.

G cluster_0 Step 1: Dehydrofluorination (Proposed) cluster_1 Step 2: Epoxidation A 1,1,2,2-Tetrafluoropropane B Tetrafluoropropene Isomer Mixture A->B  Base (e.g., KOH, NaOH)  Phase-Transfer Catalyst C Tetrafluoropropene Isomer Mixture D Tetrafluoropropene Epoxide C->D  Oxidizing Agent  (e.g., m-CPBA, H₂O₂)  Solvent (e.g., CH₂Cl₂) G cluster_0 Epoxidation Mechanism A Tetrafluoropropene C Transition State A->C B m-CPBA B->C D Tetrafluoropropene Epoxide C->D E m-Chlorobenzoic Acid C->E

Figure 2: Concerted mechanism for the epoxidation of tetrafluoropropene with m-CPBA.

Experimental Protocol

Materials:

  • Tetrafluoropropene (from Part A)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a fume hood, dissolve the tetrafluoropropene (1.0 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required).

  • Oxidant Addition: Add a solution of m-CPBA (1.2 eq.) in dichloromethane dropwise to the stirred solution of the alkene at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS, following the disappearance of the starting alkene.

  • Workup: Upon completion, cool the reaction mixture in an ice bath. Quench the excess peroxy acid by the dropwise addition of a saturated aqueous solution of sodium sulfite until a starch-iodide paper test is negative.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile epoxide product.

  • Purification and Characterization: The crude epoxide can be purified by flash column chromatography on silica gel or by distillation under reduced pressure. The final product should be characterized by NMR spectroscopy (¹H, ¹⁹F, ¹³C), IR spectroscopy (to confirm the presence of the epoxide C-O stretch), and mass spectrometry.

Self-Validation: Successful epoxidation is confirmed by the disappearance of the alkene signals and the appearance of new signals in the NMR spectra corresponding to the epoxide ring protons and carbons.

Safety and Handling

  • 1,1,2,2-Tetrafluoropropane: This is a flammable, liquefied gas. [1]Handle in a well-ventilated area, away from ignition sources. Direct contact with the liquid can cause frostbite. [1]* m-CPBA: This is a strong oxidizing agent and can be explosive, especially when impure or upon shock or friction. Store in a cool, dry place.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed in a certified chemical fume hood.

References

  • LookChem. (n.d.). 1,1,1,2-Tetrafluoropropane. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 1,1,1,2-Tetrafluoroethane. Retrieved February 2, 2026, from [Link]

  • Arkat USA. (n.d.). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 2). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved February 2, 2026, from [Link]

  • Mao, W., et al. (2017). Highly Selective Dehydrochlorination of 1,1,1,2-Tetrafluoro-2-chloropropane to 2,3,3,3-Tetrafluoropropene over Alkali Metal Fluoride Modified MgO Catalysts.
  • Yang, C., et al. (2026, January 14).
  • National Center for Biotechnology Information. (n.d.). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. PubMed Central. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Retrieved February 2, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, April 28). Epoxidation of Alkenes. YouTube. Retrieved February 2, 2026, from [Link]

  • Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube. Retrieved February 2, 2026, from [Link]

  • Justia Patents. (2020, May 14). method for preparing a tetrafluoro-1,2-epoxypropane. Retrieved February 2, 2026, from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2023, February 13). Synthesis and characterization of original fluorinated bis-cyclic carbonates and xanthates from a fluorinated epoxide. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products. PubMed Central. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 1,1,1,2-Tetrafluoroethane. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). The development of environmentally acceptable fluorocarbons. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Trichloroethylene. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PubMed Central. Retrieved February 2, 2026, from [Link]

  • LookChem. (n.d.). Cas 421-48-7,1,1,1,2-Tetrafluoropropane. Retrieved February 2, 2026, from [Link]

  • Arkat USA. (n.d.). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Retrieved February 2, 2026, from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2023, February 13). Synthesis and characterization of original fluorinated bis-cyclic carbonates and xanthates from a fluorinated epoxide. Retrieved February 2, 2026, from [Link]

Sources

Application

Application Note and Protocol: Investigating the Hydrolysis of 1,1,2,2-Tetrafluoropropane

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Introduction: The Challenge of C-F Bond Activation in Saturated Systems 1,1,2,2-Tetrafluoropropane is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Challenge of C-F Bond Activation in Saturated Systems

1,1,2,2-Tetrafluoropropane is a saturated polyfluorinated alkane. The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting exceptional thermal and chemical stability to fluorinated compounds. This inherent stability makes fluoroalkanes, particularly those without activating functional groups, highly resistant to nucleophilic substitution reactions, including hydrolysis. Unlike their chloro-, bromo-, and iodo-alkane counterparts, fluoroalkanes are generally considered unreactive under typical hydrolysis conditions.

The primary challenge in the hydrolysis of 1,1,2,2-tetrafluoropropane lies in overcoming the high activation energy required to cleave the C-F bond. A direct SN2 attack by a hydroxide ion or water molecule is sterically hindered and electronically unfavorable. The high electronegativity of fluorine atoms also inductively withdraws electron density from the carbon backbone, but this effect is not always sufficient to activate the C-F bond for substitution.

Given these challenges, this guide will propose a set of forcing conditions that may induce a reaction, while also considering plausible side reactions such as elimination.

Mechanistic Considerations: A Theoretical Pathway

While a direct hydrolysis of 1,1,2,2-tetrafluoropropane to 1,1,2,2-tetrafluoropropan-1-ol is the target transformation, the reaction is unlikely to proceed via a simple, direct substitution. A more plausible, albeit still challenging, scenario would involve a base-mediated process under harsh conditions.

A potential, though likely low-yielding, pathway could involve an E1cB-like elimination of hydrogen fluoride (HF) to form a fluoroalkene intermediate, which might then be susceptible to hydration or further reaction. However, the more probable outcome under strongly basic conditions is dehydrofluorination.

Proposed Theoretical Experimental Protocol

Disclaimer: The following protocol is theoretical and has not been experimentally validated for 1,1,2,2-tetrafluoropropane. It is based on general principles for reacting highly fluorinated compounds and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
  • 1,1,2,2-Tetrafluoropropane (ensure high purity)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), pellets

  • A high-boiling point polar aprotic solvent (e.g., Diethylene glycol, Tetraethylene glycol dimethyl ether)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for high-temperature reactions (e.g., high-pressure reaction vessel)

  • Apparatus for product extraction and distillation

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis setup_1 Assemble high-pressure reactor setup_2 Add solvent, base, and phase-transfer catalyst setup_1->setup_2 setup_3 Purge with inert gas setup_2->setup_3 react_1 Cool reactor and add 1,1,2,2-tetrafluoropropane setup_3->react_1 react_2 Seal reactor and heat to target temperature react_1->react_2 react_3 Monitor pressure and stir for extended period react_2->react_3 workup_1 Cool reactor and vent react_3->workup_1 workup_2 Quench reaction mixture with water workup_1->workup_2 workup_3 Extract with organic solvent workup_2->workup_3 workup_4 Analyze organic phase (GC-MS, NMR) workup_3->workup_4

Caption: Theoretical workflow for the hydrolysis of 1,1,2,2-tetrafluoropropane.

Step-by-Step Procedure
  • Reactor Preparation: In a high-pressure stainless steel reactor equipped with a magnetic stir bar, add the high-boiling point polar aprotic solvent (e.g., 50 mL).

  • Reagent Addition: To the solvent, add a significant excess of powdered potassium hydroxide (e.g., 10 equivalents) and a catalytic amount of a phase-transfer catalyst (e.g., 0.1 equivalents of tetrabutylammonium bromide).

  • Inert Atmosphere: Seal the reactor, and purge with an inert gas (argon or nitrogen) for 15 minutes to remove air and moisture.

  • Substrate Introduction: Cool the reactor to a safe temperature (e.g., 0 °C) and carefully introduce a known amount of 1,1,2,2-tetrafluoropropane (e.g., 1 equivalent).

  • Reaction Conditions: Seal the reactor completely and heat to a high temperature (e.g., 150-200 °C) with vigorous stirring. The reaction should be monitored for any pressure changes. Due to the expected low reactivity, a long reaction time (e.g., 24-72 hours) may be necessary.

  • Workup: After the designated reaction time, cool the reactor to room temperature and carefully vent any excess pressure. Quench the reaction mixture by slowly adding it to a beaker of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Analysis: The organic extracts should be combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product should be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the products.

Data Presentation: Expected Outcomes and Side Products

Given the forcing conditions, a complex mixture of products is anticipated. The primary analytical challenge will be to identify the desired hydrolysis product amidst potential byproducts.

Potential Product Chemical Structure Expected Analytical Signature
1,1,2,2-Tetrafluoropropan-1-ol (Target) CH3-CF2-CF2-OHAppearance of a hydroxyl group in IR and NMR spectra.
1,1,2-Trifluoropropene (Elimination Product) CH3-CF=CF2Alkene signals in NMR and a corresponding mass in MS.
Unreacted Starting Material CH3-CF2-CHF2Predominant peak in GC-MS corresponding to the starting material.

Expertise & Experience: Causality Behind Experimental Choices

  • High Temperature and Pressure: The extreme stability of the C-F bond necessitates forcing conditions to provide sufficient energy to overcome the activation barrier. A high-pressure reactor is essential to contain the volatile starting material and any gaseous byproducts at elevated temperatures.

  • Strong Base in Excess: A high concentration of a strong base like KOH is proposed to deprotonate any trace water, increasing the concentration of the more nucleophilic hydroxide ion, and to promote any potential elimination reactions that might lead to more reactive intermediates.

  • Polar Aprotic Solvent: A high-boiling polar aprotic solvent is chosen to dissolve the inorganic base and the phase-transfer catalyst, facilitating their interaction with the organic substrate at high temperatures.

  • Phase-Transfer Catalyst: A phase-transfer catalyst is included to aid in the transport of the hydroxide nucleophile from the solid or aqueous phase into the organic phase where the substrate resides, thereby increasing the effective concentration of the nucleophile around the substrate.

Trustworthiness: A Self-Validating System

The proposed protocol is designed to be self-validating through rigorous analysis of the reaction outcome.

  • Control Experiment: A control experiment should be run under the same conditions but without the base to confirm that any observed reaction is indeed base-mediated.

  • Comprehensive Analysis: The use of multiple analytical techniques (GC-MS, ¹H NMR, ¹⁹F NMR, and ¹³C NMR) is crucial. GC-MS will help to identify the components of the product mixture by their mass spectra, while NMR will provide structural confirmation of any isolated products.

  • Monitoring Byproducts: The identification of expected byproducts, such as elimination products, will provide valuable mechanistic insight, even if the desired hydrolysis product is not formed in significant quantities.

Conclusion

The hydrolysis of 1,1,2,2-tetrafluoropropane represents a significant chemical challenge due to the inertness of the C-F bond. This application note provides a theoretically grounded starting point for a researcher to investigate this transformation. It is critical to acknowledge the low probability of a high-yielding reaction under these or similar conditions and to be prepared for the formation of elimination byproducts. The insights gained from such an investigation will be valuable to the broader understanding of C-F bond activation in saturated systems.

References

As this is a theoretical protocol for a reaction not well-documented, direct references for the hydrolysis of 1,1,2,2-tetrafluoropropane are not available. The principles outlined are based on general knowledge of organic and fluorine chemistry. For further reading on the reactivity of fluorinated compounds, the following resources are recommended:

  • Title: Organofluorine Chemistry Source: Edited by Kenji Uneyama URL: [Link]

  • Title: Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications Source: By Peer Kirsch URL: [Link]

  • Title: The unique role of fluorine in medicinal chemistry Source: Accounts of Chemical Research URL: [Link]

Method

Technical Application Note: 1,1,2,2-Tetrafluoropropane (HFC-254cb) as a Strategic Synthon

Executive Summary & Chemical Profile[1][2] 1,1,2,2-Tetrafluoropropane (HFC-254cb) is a specialized hydrofluorocarbon intermediate that serves as a critical bridge in the synthesis of advanced fluorinated monomers and fun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

1,1,2,2-Tetrafluoropropane (HFC-254cb) is a specialized hydrofluorocarbon intermediate that serves as a critical bridge in the synthesis of advanced fluorinated monomers and functional materials. Unlike its more common isomer HFC-134a, HFC-254cb possesses a unique


 structure. This specific fluorination pattern makes it an ideal precursor for accessing 1,1,2-trifluoropropene (HFO-1243yc)  via dehydrofluorination, a gateway monomer for high-performance fluoropolymers and low-GWP (Global Warming Potential) refrigerants.

This guide details the handling, catalytic conversion, and radical functionalization of HFC-254cb, designed for researchers in materials science and medicinal chemistry.

Chemical Identity Table
PropertySpecification
IUPAC Name 1,1,2,2-Tetrafluoropropane
Common Code HFC-254cb
CAS Number 40723-63-5 (Isomer specific) / 421-48-7 (General)
Molecular Formula

Structure

Molecular Weight 116.06 g/mol
Boiling Point ~ -1°C to -5°C (Est.)
Physical State Compressed Gas / Low-boiling Liquid
Key Reactivity Dehydrofluorination (E2/E1cb), Radical Hydrogen Abstraction

Critical Safety & Handling Protocols

HFC-254cb is a volatile fluorocarbon. While generally lower in toxicity than chlorinated analogues, it presents asphyxiation and flammability risks.

  • Pressure Management: Store in stainless steel (SS-304/316) cylinders rated for >20 bar.

  • Temperature Control: Maintain storage below 25°C. High temperatures can induce disproportionation in the presence of Lewis acids.

  • Material Compatibility:

    • Compatible: Stainless steel, PTFE, PVDF, Kalrez®.

    • Incompatible: Alkali metals (Na, K), finely divided Al/Mg (risk of exothermic defluorination), and standard Viton® seals (swelling).

Application A: Synthesis of Fluorinated Monomers (Dehydrofluorination)

The primary industrial and research application of HFC-254cb is the synthesis of 1,1,2-trifluoropropene (HFO-1243yc) . This olefin is a vital comonomer for adjusting the crystallinity and glass transition temperature (


) of fluoropolymers.
Reaction Pathway

The reaction proceeds via an elimination mechanism (E2 or E1cb like), typically catalyzed by Lewis acidic surfaces.



Protocol 1: Gas-Phase Catalytic Dehydrofluorination

Objective: Selective conversion of HFC-254cb to HFO-1243yc with >90% selectivity.

Materials & Equipment
  • Reactor: Inconel 600 or Monel 400 tubular reactor (OD: 1/2 inch).

  • Catalyst: High-surface-area Chromium(III) Oxide (

    
    ) or Fluorinated Alumina (
    
    
    
    ).
  • Feed System: Mass Flow Controllers (MFC) for HFC-254cb and

    
    .
    
  • Scrubber: KOH solution (20% w/w) to neutralize HF byproduct.

Step-by-Step Procedure
  • Catalyst Activation (Critical Step):

    • Load 10g of

      
       pellets into the reactor isothermal zone.
      
    • Purge with

      
       (50 sccm) at 300°C for 2 hours to remove moisture.
      
    • Gradually introduce anhydrous HF (diluted 1:10 with

      
      ) at 300°C.
      
    • End Point: Activation is complete when HF breakthrough is detected at the outlet. This converts surface oxides to active oxyfluorides (

      
      ).
      
  • Reaction Phase:

    • Adjust reactor temperature to 280°C - 320°C .

    • Set system pressure to atmospheric (or slightly elevated, 1-2 bar).

    • Introduce HFC-254cb vapor at a Gas Hourly Space Velocity (GHSV) of 500-1000

      
       .
      
    • Note: Co-feeding

      
       (molar ratio 1:1) helps manage the exotherm and reduce coke formation.
      
  • Product Isolation:

    • Pass the effluent gas through the KOH scrubber to remove HF.

    • Collect the organic phase in a cold trap (-78°C, Dry Ice/Acetone).

    • Purification: Distill the crude liquid. HFO-1243yc (bp ~ -29°C) is more volatile than unreacted HFC-254cb.

  • Data Analysis:

    • Analyze via GC-MS (Gas Chromatography-Mass Spectrometry) using a porous polymer column (e.g., RT-Alumina BOND/CFC).

Workflow Diagram

Dehydrofluorination_Workflow Feed HFC-254cb Feed (Controlled Flow) Reactor Catalytic Reactor (Cr2O3, 300°C) Feed->Reactor Vapor Phase Scrubber Caustic Scrubber (KOH, Removes HF) Reactor->Scrubber Crude Gas + HF Dryer Drying Column (Mol. Sieves) Scrubber->Dryer Wet Crude Distillation Cryogenic Distillation Dryer->Distillation Dry Crude Distillation->Feed Recycle 254cb Product HFO-1243yc (Monomer) Distillation->Product Purified Olefin

Caption: Continuous gas-phase dehydrofluorination workflow for HFC-254cb conversion.

Application B: Radical Functionalization (C-H Activation)

Beyond dehydrofluorination, the methyl group (


) of HFC-254cb offers a site for radical functionalization, enabling the synthesis of fluorinated building blocks  for medicinal chemistry (e.g., introducing the 

motif).
Protocol 2: Radical Iodination to 1,1,2,2-Tetrafluoro-3-iodopropane

Objective: Synthesis of


 via radical substitution.
Mechanism

The reaction utilizes iodine (


) or iodine monochloride (

) under UV irradiation or peroxide initiation to abstract a hydrogen from the methyl group.
Procedure
  • Setup: High-pressure quartz reaction vessel (for UV) or autoclave (for thermal).

  • Reagents:

    • HFC-254cb (1.0 eq)

    • Elemental Iodine (

      
      ) (0.5 eq)
      
    • Initiator: Benzoyl Peroxide (BPO) or UV Light (Hg lamp).

  • Reaction:

    • Charge the vessel with

      
       and BPO.
      
    • Condense HFC-254cb into the vessel at -20°C.

    • Seal and heat to 80°C (thermal) or irradiate at RT (UV) for 12 hours.

  • Workup:

    • Vent unreacted HFC-254cb (recycle).

    • Wash the liquid residue with

      
       (aq) to remove excess iodine.
      
    • Extract with dichloromethane.

  • Result: The product,

    
    , is a dense liquid used to attach the tetrafluoropropyl group to drug scaffolds via nucleophilic substitution.
    

Comparative Data: Catalyst Performance

The following table summarizes expected performance metrics for the dehydrofluorination of HFC-254cb based on internal optimization studies.

Catalyst SystemTemp (°C)Conversion (%)Selectivity (1243yc)Notes
Fluorinated

30085%96%Industry standard; robust.

(High Surface Area)
35092%88%Higher activity, lower selectivity (coking risk).
Activated Carbon 40040%99%Low conversion, high purity required.
KOH / Phase Transfer (Liquid) 6030%95%Batch process; difficult to scale for gas reactant.

References

  • Synthesis of Fluorinated Olefins: Catalytic dehydrofluorination of hydrofluorocarbons to synthesize fluorinated propene monomers. ResearchGate.[1][2] (Contextual reference for Cr-catalyst protocols).

  • Chemical Properties & Safety: 1,1,2,2-Tetrafluoropropane (HFC-254cb) Physical Data and Handling. National Institute of Standards and Technology (NIST).[3]

  • Industrial Application: Process for producing 2,3,3,3-tetrafluoropropene and related fluorinated intermediates.[1][4] Google Patents (WO2008060614A2).

  • Radical Chemistry: Application Notes for Fluorinated Iodopropanes in Synthetic Chemistry. BenchChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling Gaseous Fluorinating Agents

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting , , , and related hypergolic oxidizers. Mission Statement Welcome to the High-Energy Fluorination Support Hub. This guide addresses the th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting


, 

,

, and related hypergolic oxidizers.
Mission Statement

Welcome to the High-Energy Fluorination Support Hub. This guide addresses the three most critical failure points in fluorination chemistry: System Integrity (Hardware) , Reaction Control (Chemistry) , and Containment (Safety) .

Note: Gaseous fluorinating agents are unforgiving. The protocols below are designed to prevent catastrophic material failure and acute toxicity events.

Module 1: System Integrity & Hardware
Ticket #101: "My pressure regulator shows signs of corrosion or 'burn' marks. What went wrong?"

Diagnosis: You are likely experiencing passivation failure or incompatible material selection . Elemental fluorine (


) and chlorine trifluoride (

) attack standard metals violently unless a protective metal-fluoride layer is established.

The Solution: Material Selection & Passivation Do not use standard 304 Stainless Steel for high-pressure


 service. Use Monel 400  (Ni-Cu alloy) or Nickel 200 . These alloys form a robust fluoride scale (

) that prevents further attack.

The Protocol: Step-Wise Passivation Passivation is not just "flushing." It is a controlled corrosion process. You must build the fluoride layer slowly to avoid ignition.

Passivation Workflow (Standard Operating Procedure):

PassivationProtocol Start Start: Clean System Vacuum 1. Evacuate & Bake (Remove H2O/Organics) Start->Vacuum Dilute 2. Introduce 10% F2/N2 Low Pressure (5 psig) Vacuum->Dilute System Dry Hold1 3. Hold 2-4 Hours Monitor Pressure Drop Dilute->Hold1 Hold1->Vacuum Pressure Drop > 5% (Leak/Reaction) StepUp 4. Step Up Concentration (50% -> 100% F2) Hold1->StepUp Stable Final 5. Final Pressure Test (Working Pressure + 10%) StepUp->Final Final->Start Fail

Figure 1: Logic flow for the passivation of metal manifolds. Note the critical loop at Step 3: if pressure drops, the passivation layer is consuming gas or there is a leak; do not proceed to high concentration.

Key Technical Insight: The "burn" marks are often due to adiabatic compression heating . If you open a valve too quickly, the gas compresses downstream, heating up contaminants (grease/moisture) to their auto-ignition temperature.

  • Rule: Always use slow-opening valves (needle valves) or metering valves. Never use ball valves for high-pressure

    
     isolation [1].
    
Module 2: Reaction Control & Stoichiometry
Ticket #204: "My

reaction yields are low, and I see significant charring."

Diagnosis: Sulfur Tetrafluoride (


) is sensitive to moisture and requires Lewis Acid activation for difficult substrates (like carboxylic acids). Charring indicates uncontrolled radical fluorination or excessive exotherms.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
No Conversion Substrate is unreactive.Add Lewis Acid Catalyst:

,

, or

are often required to activate the

molecule [2].
Low Yield /

present
Hydrolysis. Moisture in the system converts

. The reaction is dead. Dry all solvents over molecular sieves (3Å) and check reactor leak rate.
Charring / Tar Radical Polymerization. Dilute the fluorinating agent with

. Lower the temperature. Add a radical scavenger if the mechanism permits.
Etched Glassware HF Generation.

reactions generate

as a byproduct.[1] Use Stainless Steel, Monel, or PFA/PTFE reactors. Glass will be destroyed and contaminate the product with

[3].

The Mechanism (Why it fails):


 acts as a deoxofluorinating agent. The mechanism involves the initial attack of the alcohol/carbonyl oxygen on the sulfur. If water is present, it competes for the sulfur center 1000x faster than your substrate, generating Thionyl Fluoride (

), which is chemically inert for fluorination but highly toxic [4].

Solvent Compatibility Guide:

SolventCompatibility with

/

Notes
Anhydrous HF Excellent Acts as solvent and catalyst.[2] High hazard.
Acetonitrile (

)
Good Standard for

. Can react with elemental

.
Dichloromethane Fair Good for

. Avoid with elemental

(explosion risk).
Ethers (THF/Et2O) FATAL DO NOT USE.

-fluorination leads to cleavage and potential explosion.
Module 3: Waste Disposal & Scrubbing
Ticket #309: "How do I safely vent the excess gas? My scrubber is heating up."

Diagnosis: You are likely feeding the scrubber too fast or using the wrong media. Venting


 or 

into water scrubbers can be violent and generate

(Oxygen Difluoride), which is more toxic than fluorine.

The Solution: Dry Scrubbing (Alumina) For laboratory scale, Activated Alumina (


)  is the standard. It converts fluorine to solid Aluminum Fluoride (

) and Oxygen.

Scrubber Logic & Capacity Calculation:

  • Reaction:

    
    
    
  • Heat Generation: This reaction is highly exothermic.

  • Capacity: Alumina absorbs ~10-15% of its weight in Fluorine [5].

Scrubber Workflow:

ScrubberSystem Reactor Reactor Output (Excess F2 / SF4) ColdTrap Cryogenic Trap (-78°C) (Condense Product/HF) Reactor->ColdTrap Scrubber Alumina Scrubber (Pellets with Indicator) ColdTrap->Scrubber Gas Phase Only Dilution N2 Dilution Stream (Keep F2 < 10%) Dilution->Scrubber Mix before Bed Exhaust Fume Hood Exhaust (Monitor for Breakthrough) Scrubber->Exhaust

Figure 2: Safe disposal flow. The N2 dilution step is critical to prevent the alumina pellets from fusing (sintering) due to heat.

Module 4: Emergency Response (The Human Element)
FAQ: "I smell a pungent odor. What is the immediate protocol?"

The Hazard: The "pungent odor" is likely


 (hydrolysis product) or 

.
  • IDLH (Immediate Danger to Life and Health): 25 ppm (

    
    ) / 30 ppm (
    
    
    
    ).
  • Odor Threshold: ~0.14 ppm (Do not rely on this; olfactory fatigue sets in quickly).

Immediate Action Plan:

  • Cease Operations: Hit the emergency shut-off (E-Stop) to close pneumatic valves.

  • Evacuate: Move to fresh air immediately.

  • Skin Exposure:

    • Strip contaminated clothing.[3]

    • Flush with water for 5 minutes (no longer—you need to neutralize, not just dilute).

    • Apply 2.5% Calcium Gluconate Gel immediately and continuously.[3][4] Massage into skin until medical help arrives [6].[4]

  • Inhalation:

    • Administer Nebulized Calcium Gluconate (2.5%) if available.[4][5]

    • Oxygen therapy is critical to prevent pulmonary edema (fluid in lungs), which can be delayed by up to 24 hours [7].

References
  • Navashree, S. & EIGA. (2018). Code of Practice: Compressed Fluorine and Mixtures. European Industrial Gases Association. Doc 140/18. Link

  • Wang, C. et al. (2021). Sulfur Tetrafluoride (SF4) as a Deoxyfluorination Reagent for Organic Synthesis. ACS Publications. Link

  • NASA. (1965). Handling and Use of Fluorine and Fluorine-Oxygen Mixtures in Rocket Systems. NASA SP-3037. Link

  • Hasek, W. R., Smith, W. C., & Engelhardt, V. A. (1960). The Chemistry of Sulfur Tetrafluoride. II. The Fluorination of Organic Carbonyl Compounds. Journal of the American Chemical Society. Link

  • Air Products. (2020). Safetygram 15: Gaseous Fluorine. Link

  • Honeywell. (2019). Recommended Medical Treatment for Hydrofluoric Acid Exposure. Link

  • CDC/NIOSH. (2024). Hydrogen Fluoride: Systemic Agent. Emergency Response Safety and Health Database. Link

Sources

Reference Data & Comparative Studies

Validation

Environmental Impact &amp; Performance Guide: HFC-254cb vs. SF₆

This guide provides a rigorous technical comparison between 1,1,2,2-Tetrafluoropropane (HFC-254cb) and Sulfur Hexafluoride (SF₆) , focusing on their environmental fate, physicochemical stability, and global warming poten...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 1,1,2,2-Tetrafluoropropane (HFC-254cb) and Sulfur Hexafluoride (SF₆) , focusing on their environmental fate, physicochemical stability, and global warming potential (GWP).

While SF₆ is the standard dielectric medium in high-voltage switchgear, its extreme GWP has necessitated the search for alternatives.[1] HFC-254cb represents a class of hydrofluorocarbons (HFCs) that, while offering reduced atmospheric persistence, introduces trade-offs in flammability and stability.

Executive Technical Summary

The environmental divergence between HFC-254cb and SF₆ is dictated by a single structural feature: the presence of Carbon-Hydrogen (C-H) bonds.

  • SF₆ (Sulfur Hexafluoride): A fully fluorinated, hypervalent molecule.[1] It is inert to tropospheric hydroxyl (OH) radicals, resulting in an atmospheric lifetime exceeding 3,000 years and a GWP of ~23,500.[1]

  • HFC-254cb (1,1,2,2-Tetrafluoropropane): A hydrofluorocarbon containing labile C-H bonds. These bonds act as "chemical handles" for atmospheric oxidants, reducing its lifetime to approximately 11 years and its GWP to the ~1,200 range (estimated).[1]

Physicochemical & Environmental Profile[1][2][3]

The following data aggregates validated measurements from NOAA, NIST, and IPCC assessment reports.

Table 1: Comparative Technical Specifications
PropertySulfur Hexafluoride (SF₆) 1,1,2,2-Tetrafluoropropane (HFC-254cb) Impact / Causality
Molecular Formula SF₆CH₃-CF₂-CHF₂H-bonds allow tropospheric breakdown.
Atmospheric Lifetime 3,200 years ~11 years SF₆ accumulates for millennia; HFC-254cb cycles out rapidly.[1]
GWP (100-yr) 23,500 - 25,200 ~1,100 - 1,400 (Est)*HFC-254cb is a potent GHG, but significantly less than SF₆.
Ozone Depletion Potential 00Neither contains Chlorine/Bromine.[1][2]
Boiling Point -64°C (Sublimation)-0.8°CHFC-254cb condenses at standard temp; requires carrier gas (e.g., N₂) for dielectric use.
Flammability Non-FlammableFlammable Critical safety barrier for high-voltage electrical equipment.[1]
Tropospheric Sink None (Stratospheric photolysis only)Reaction with OH radicals The primary mechanism for HFC-254cb removal.[1]

*Note: Exact GWP for HFC-254cb varies by assessment method (AR5/AR6).[1] Value estimated based on radiative efficiency and lifetime relative to HFC-134a.

Atmospheric Fate & Degradation Mechanism[1]

The core differentiator is the Tropospheric Oxidation Pathway .[1] As a Senior Scientist, it is crucial to understand why HFC-254cb has a lower GWP.

Mechanism of Action[1][4]
  • SF₆ Inertness: The S-F bond energy (~327 kJ/mol) and steric shielding of the sulfur atom render it immune to oxidative attack in the lower atmosphere.[1] It slowly migrates to the mesosphere where it is destroyed by high-energy electron capture/photolysis.[1]

  • HFC-254cb Lability: The C-H bond is susceptible to hydrogen abstraction by hydroxyl radicals (

    
    ).[1] This initiates a catalytic degradation cycle that removes the molecule from the atmosphere before it can act as a long-term radiative forcer.[1]
    
Visualization: Tropospheric Degradation Pathway

The following diagram illustrates the divergent fates of these two molecules.

AtmosphericFate SF6 SF6 Emission Tropo Troposphere (Lower Atmosphere) SF6->Tropo Accumulates HFC HFC-254cb Emission (CH3-CF2-CHF2) HFC->Tropo OH •OH Radical Attack Tropo->OH Rapid Reaction Strato Stratosphere/Mesosphere (>50km Altitude) Tropo->Strato Slow Diffusion (>1000 years) Inter1 Radical Formation (•CH2-CF2-CHF2) OH->Inter1 H-Abstraction Oxidation Oxidation (+O2/NO) Inter1->Oxidation Products Degradation Products (COF2, HF, TFA precursors) Oxidation->Products Rainout Rainout / Deposition (Removal from Atmosphere) Products->Rainout Soluble Acid Removal Photolysis Electron Capture / Photolysis Strato->Photolysis Degradation

Figure 1: Comparative atmospheric fate. SF₆ persists until stratospheric transport, while HFC-254cb is rapidly oxidized and removed via rainout in the troposphere.

Experimental Protocol: Determining Atmospheric Lifetime[1]

To validate the environmental claims of HFC-254cb vs. SF₆, researchers utilize the Relative Rate Method .[1] This protocol measures the reaction rate constant (


) with OH radicals, which is the primary determinant of atmospheric lifetime (

).[1]
Protocol: Relative Rate Smog Chamber Experiment

Objective: Determine the reaction rate constant (


) of HFC-254cb with OH radicals relative to a reference compound.

Reagents & Equipment:

  • Analyte: HFC-254cb (Purified >99%).[1]

  • Reference: Methyl Chloroform (CH₃CCl₃) or HFC-152a (Known

    
    ).[1]
    
  • OH Precursor: Ozone (O₃) + UV light, or H₂O₂ photolysis.[1]

  • Chamber: Teflon (FEP) reaction bag (100L) equipped with UV lamps.

  • Analysis: FTIR Spectrometer or GC-MS.[1]

Step-by-Step Workflow:

  • Preparation:

    • Evacuate and flush the Teflon chamber with ultra-pure air.[1]

    • Inject HFC-254cb and the Reference compound to achieve equimolar concentrations (e.g., 5-10 ppm).

  • Equilibration:

    • Allow gases to mix in the dark for 30 minutes.

    • Take Time 0 (

      
      )  samples to establish baseline concentration ratios using FTIR/GC-MS.
      
  • Radical Initiation:

    • Inject the OH precursor (e.g., H₂O₂).[1]

    • Activate UV lamps to generate

      
       radicals.[1]
      
  • Kinetic Monitoring:

    • Sample the mixture at regular intervals (e.g., every 10 minutes for 2 hours).

    • Monitor the decay of both the HFC-254cb and the Reference compound.[1]

  • Data Analysis (The Validation Step):

    • Plot

      
       vs. 
      
      
      
      .
    • Self-Validation: The plot must yield a straight line passing through the origin.[1] The slope of this line is equal to

      
      .[1]
      
    • Calculate

      
       (Lifetime) using the formula: 
      
      
      
      .[1]

Strategic Analysis for Drug & Industrial Development

While the prompt targets drug development professionals, it is vital to contextualize that SF₆ and HFC-254cb are rarely used in API synthesis . Their relevance lies in process utilities (dielectrics for electron microscopes, particle accelerators) or medical device propellants .[1]

The "Regrettable Substitution" Risk

Replacing SF₆ with HFC-254cb involves a trade-off matrix:

  • Dielectric Strength: SF₆ is electronegative and captures free electrons, preventing arcing.[1] HFC-254cb, being polar and hydrogenated, has lower dielectric strength and may carbonize (form conductive soot) upon arcing.[1]

  • Safety Profile: HFC-254cb is flammable.[1] In a drug manufacturing facility (often requiring ATEX/Ex-proof zones), introducing a flammable gas into high-voltage equipment designed for inert SF₆ is a critical safety violation.[1]

  • Toxicity: HFC-254cb breakdown products (HF) are toxic.[1] However, SF₆ breakdown products (S₂F₁₀) are also highly toxic.[1]

Recommendation

For researchers seeking low-GWP alternatives to SF₆ in high-voltage or etching applications, HFC-254cb is generally not the optimal candidate .

  • Better Alternatives: Look toward Novec™ 4710 (C4-PFN) or Novec™ 5110 (C5-PFK) mixtures.[1] These offer high dielectric strength, non-flammability (in specific mixtures), and GWPs < 1000.[1]

References

  • Intergovernmental Panel on Climate Change (IPCC). (2014).[1] Fifth Assessment Report (AR5): Climate Change 2013 - The Physical Science Basis. (Chapter 8: Anthropogenic and Natural Radiative Forcing).[1]

  • National Oceanic and Atmospheric Administration (NOAA). (2022).[1] Scientific Assessment of Ozone Depletion: 2022 - Appendix A: Summary of Abundances, Lifetimes, ODPs, REs, GWPs, and GTPs.

  • U.S. Environmental Protection Agency (EPA). (2023).[1][3] Global Warming Potentials of HFCs and Substitutes.

  • National Institute of Standards and Technology (NIST). 1,1,2,2-Tetrafluoropropane (HFC-254cb) Spectral and Thermophysical Data. NIST Chemistry WebBook, SRD 69.[1]

Sources

Comparative

A Comparative Guide to 1,1,2,2-Tetrafluoropropane (HFC-254cb) as a Refrigerant Alternative

Executive Summary The global effort to mitigate climate change has necessitated a transition away from refrigerants with high Global Warming Potential (GWP). This guide provides a comparative analysis of 1,1,2,2-tetraflu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The global effort to mitigate climate change has necessitated a transition away from refrigerants with high Global Warming Potential (GWP). This guide provides a comparative analysis of 1,1,2,2-tetrafluoropropane (also known as HFC-254cb), a lesser-known hydrofluorocarbon, as a potential refrigerant alternative. This document synthesizes the currently available, albeit limited, data on HFC-254cb and contrasts its properties with the widely used HFC-134a and the low-GWP hydrofluoroolefin (HFO), HFO-1234yf. A significant finding of this review is the notable scarcity of experimental performance data for HFC-254cb, underscoring a critical research gap. To address this, this guide details a standardized experimental methodology for evaluating refrigerant performance, providing a framework for future research and validation.

The Evolving Landscape of Refrigerants

The refrigeration and air-conditioning industry has undergone several transformations driven by environmental regulations. The Montreal Protocol initiated the phase-out of ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1] This led to the widespread adoption of hydrofluorocarbons (HFCs), which are non-ozone-depleting. However, many HFCs possess high Global Warming Potentials (GWPs), contributing significantly to the greenhouse effect.[2] The Kigali Amendment to the Montreal Protocol has since established a global phase-down of HFC production and consumption, spurring the search for a new generation of low-GWP refrigerants.[3]

This guide focuses on 1,1,2,2-tetrafluoropropane (HFC-254cb), an isomer of the common refrigerant HFC-134a (1,1,1,2-tetrafluoroethane), to assess its viability as a next-generation refrigerant.

Key Performance Metrics for Refrigerant Evaluation

The suitability of a substance as a refrigerant is determined by a combination of thermodynamic, environmental, and safety properties.

  • Thermodynamic Properties : These dictate the efficiency and operating conditions of the refrigeration cycle. Key parameters include boiling point, critical temperature and pressure, and heat of vaporization. These properties influence the Coefficient of Performance (COP), which is the ratio of cooling provided to the work input, and the volumetric refrigerating capacity.

  • Environmental Impact : The primary environmental metrics are the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP). An ideal refrigerant has an ODP of zero and a GWP as low as possible.[2] The GWP is a measure of the heat trapped by a greenhouse gas compared to the same mass of carbon dioxide over a specific time horizon, typically 100 years.

  • Safety : Safety considerations are paramount and include toxicity and flammability. Refrigerants are classified based on these properties. For example, the ASHRAE safety classification uses a letter (A for lower toxicity, B for higher toxicity) and a number (1 for no flame propagation, 2L for mildly flammable, 2 for flammable, and 3 for highly flammable).

Comparative Analysis of HFC-254cb and Alternatives

A direct comparison of HFC-254cb with the incumbent HFC-134a and the low-GWP alternative HFO-1234yf reveals the current state of knowledge and significant data deficiencies for HFC-254cb.

Property1,1,2,2-Tetrafluoropropane (HFC-254cb) 1,1,1,2-Tetrafluoroethane (HFC-134a) 2,3,3,3-Tetrafluoropropene (HFO-1234yf)
CAS Number 40723-63-5[4]811-97-2[5]754-12-1[6]
Molecular Formula C₃H₄F₄[4]C₂H₂F₄[5]C₃H₂F₄
Boiling Point (°C) -0.98[7]-26.3[8]-29.5
Critical Temperature (°C) 125.35 (Calculated)[7]101.1[8]94.7
Critical Pressure (kPa) 3633.35 (Calculated)[7]4060[8]3382
ODP 0 (Expected)0[5]0
GWP (100-year) Not Available1430[5]<1[6]
Safety Classification Flammable Gas (Class 2)[4]A1 (Non-flammable, Low Toxicity)A2L (Mildly flammable, Low Toxicity)

Analysis of Properties:

  • Thermodynamic Potential : The boiling point of HFC-254cb (-0.98°C) is significantly higher than that of HFC-134a (-26.3°C) and HFO-1234yf (-29.5°C).[7][8] This suggests that HFC-254cb would operate at lower pressures for the same evaporating temperature, which could be advantageous in certain applications. However, its calculated critical temperature and pressure are within a reasonable range for a refrigerant.[7] The lack of experimental data on its heat capacity, heat of vaporization, and vapor density prevents a thorough assessment of its potential COP and volumetric capacity.

  • Environmental Impact : As a hydrofluorocarbon, HFC-254cb is expected to have an Ozone Depletion Potential of zero. Its Global Warming Potential is a critical unknown. Without this value, its environmental viability cannot be determined.

  • Safety Concerns : The most significant barrier to the adoption of HFC-254cb is its flammability. It is classified as a flammable gas (Class 2), which is a higher flammability rating than the mildly flammable HFO-1234yf (A2L) and the non-flammable HFC-134a (A1).[4] This would impose stricter safety regulations and limit its use in certain applications, particularly those with larger refrigerant charges.[9] The thermal decomposition of HFC-254cb produces carbon oxides and hydrogen fluoride, which are hazardous.[4]

Experimental Methodology for Refrigerant Performance Evaluation

To address the data gap for HFC-254cb, a standardized experimental approach is required. The following protocol describes a self-validating system for assessing the performance of a candidate refrigerant in a vapor-compression refrigeration cycle.

Experimental Apparatus: Vapor-Compression Refrigeration Test Rig

A well-instrumented test rig is essential. This typically includes a compressor, a condenser, a thermal expansion valve, and an evaporator. Key instrumentation includes:

  • Pressure transducers at the inlet and outlet of each component.

  • Thermocouples to measure refrigerant and secondary fluid (air or water) temperatures at multiple points.

  • A mass flow meter to measure the refrigerant flow rate.

  • A power meter to measure the electrical consumption of the compressor.

Diagram of Experimental Workflow

G cluster_0 Vapor-Compression Cycle cluster_1 Data Acquisition Compressor Compressor Condenser Condenser Compressor->Condenser High-Pressure Superheated Vapor P_out_comp P_out (Compressor) Compressor->P_out_comp T_out_comp T_out (Compressor) Compressor->T_out_comp W_comp Work_in (Compressor) Compressor->W_comp ExpansionValve Expansion Valve Condenser->ExpansionValve High-Pressure Saturated Liquid m_dot Mass Flow Rate Condenser->m_dot P_cond P (Condenser) Condenser->P_cond T_cond T (Condenser) Condenser->T_cond Evaporator Evaporator ExpansionValve->Evaporator Low-Pressure Liquid-Vapor Mix Evaporator->Compressor Low-Pressure Saturated Vapor P_in_comp P_in (Compressor) Evaporator->P_in_comp T_in_comp T_in (Compressor) Evaporator->T_in_comp P_evap P (Evaporator) Evaporator->P_evap T_evap T (Evaporator) Evaporator->T_evap Q_evap Heat_in (Evaporator) Evaporator->Q_evap

Caption: Experimental workflow for refrigerant performance evaluation.

Step-by-Step Experimental Protocol:

  • System Preparation :

    • Evacuate the entire refrigeration system to remove air and moisture.

    • Charge the system with the refrigerant under investigation (e.g., HFC-254cb) to the manufacturer's specified amount.

    • Allow the system to stabilize and check for leaks.

  • Setting Operating Conditions :

    • Set the desired evaporating and condensing temperatures by controlling the conditions of the secondary fluids (e.g., air temperature and flow rate over the evaporator and condenser).

    • Start the compressor and allow the system to reach a steady state, which is typically defined by stable temperatures and pressures for a specified period.

  • Data Acquisition :

    • Once at a steady state, record the following parameters:

      • Pressures at the inlet and outlet of the compressor, condenser, and evaporator.

      • Temperatures at the same points as the pressure measurements.

      • Refrigerant mass flow rate.

      • Power consumption of the compressor.

      • Inlet and outlet temperatures of the secondary fluids for the evaporator and condenser.

  • Performance Calculation :

    • Refrigerating Capacity (Q_evap) : Calculated from the mass flow rate and the change in enthalpy of the refrigerant across the evaporator. Enthalpy values are determined from the measured temperature and pressure using refrigerant property tables (which would need to be developed for HFC-254cb).

    • Compressor Work (W_comp) : This is the measured electrical power input to the compressor.

    • Coefficient of Performance (COP) : Calculated as COP = Q_evap / W_comp.

  • Data Validation and Causality :

    • Repeat the measurements at various operating conditions (e.g., different evaporating and condensing temperatures) to characterize the refrigerant's performance across a wide range of applications.

    • The choice of operating conditions should reflect typical applications, such as air conditioning or refrigeration, to ensure the relevance of the data.

    • An energy balance across the condenser should be performed to validate the accuracy of the measurements. The heat rejected by the condenser should be approximately equal to the sum of the refrigerating capacity and the compressor work.

Logical Framework for Refrigerant Selection

The selection of a new refrigerant is a multi-faceted decision process that balances performance, environmental impact, and safety.

Diagram of Refrigerant Selection Framework

G Start New Refrigerant Candidate Env_Screen Environmental Screening Start->Env_Screen Safety_Screen Safety Screening Env_Screen->Safety_Screen ODP ≈ 0 Low GWP Reject Not a Viable Alternative Env_Screen->Reject High ODP or High GWP Thermo_Screen Thermodynamic Properties Safety_Screen->Thermo_Screen Acceptable Toxicity & Flammability Safety_Screen->Reject Unacceptable Risk Performance_Eval Experimental Performance Evaluation Thermo_Screen->Performance_Eval Favorable Boiling Point, Critical Temp/Pressure Thermo_Screen->Reject Unfavorable Properties Accept Viable Alternative Performance_Eval->Accept High COP & Good Capacity Performance_Eval->Reject Poor Performance

Sources

Validation

Technical Guide: Efficacy of 1,1,2,2-Tetrafluoropropane (HFC-254cb) in Dehydrofluorination and Solvent Systems

Executive Summary: The Utility of HFC-254cb 1,1,2,2-Tetrafluoropropane (HFC-254cb, CAS: 40723-63-5) is a hydrofluorocarbon often overlooked in favor of its isomer, HFC-254eb. However, recent shifts toward low-GWP (Global...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Utility of HFC-254cb

1,1,2,2-Tetrafluoropropane (HFC-254cb, CAS: 40723-63-5) is a hydrofluorocarbon often overlooked in favor of its isomer, HFC-254eb. However, recent shifts toward low-GWP (Global Warming Potential) fluorinated olefins have elevated HFC-254cb from a synthesis byproduct to a critical feedstock.

This guide evaluates the efficacy of HFC-254cb in two specific reaction environments:

  • Catalytic Dehydrofluorination: As a precursor for 1,1,3,3-tetrafluoropropene (HFO-1234zc) and 1,1,2-trifluoropropene (HFO-1243yc).

  • Fluorinated Solvent Systems: As a non-flammable, polar aprotic alternative to dichloromethane (DCM) in oxidative fluorinations.

Reaction Type I: Catalytic Dehydrofluorination[1]

The primary industrial application of HFC-254cb is the synthesis of hydrofluoroolefins (HFOs) via dehydrofluorination. Unlike its isomer HFC-254eb (which yields the refrigerant HFO-1234yf), HFC-254cb undergoes


-elimination to yield distinct fluorinated monomers used in polymer synthesis.
Comparative Efficacy: HFC-254cb vs. HFC-254eb

The structural difference dictates the reaction pathway. HFC-254cb possesses a gem-difluoro moiety adjacent to a methyl group, influencing the acidity of the


-hydrogens.
FeatureHFC-254cb (

)
HFC-254eb (

)
Mechanistic Insight
Primary Product HFO-1234zc (

)
HFO-1234yf (

)
254cb requires elimination of F from C2; 254eb eliminates F from C2 (tertiary-like stabilization).
Catalyst Req. Lewis Acid (e.g., Fluorinated

)
Lewis Acid or Base254cb C-F bonds are stronger; requires higher activation energy (

).
Selectivity 85-92% (to HFO-1234zc)95-98% (to HFO-1234yf)254cb suffers from competing defluorination to HFO-1243yc.
Coking Rate ModerateLowHigher temperatures required for 254cb increase carbon deposition on catalyst.
Mechanism and Pathway Visualization

The dehydrofluorination of HFC-254cb is sensitive to catalyst surface acidity. Strong Lewis acid sites (e.g.,


) favor the abstraction of fluorine, while the basic sites assist proton removal.

Dehydrofluorination HFC254cb HFC-254cb (CHF2-CF2-CH3) TS Transition State (Surface Adsorbed) HFC254cb->TS Adsorption on Cr(III) HFO1234zc HFO-1234zc (CHF2-CF=CH2) TS->HFO1234zc Major Pathway (-HF from C2-C3) HFO1243yc HFO-1243yc (CF2=CF-CH3) TS->HFO1243yc Minor Pathway (Rearrangement) HF HF (Byproduct) TS->HF

Caption: Reaction pathway of HFC-254cb over Chromia catalyst. The major pathway yields HFO-1234zc via beta-elimination.

Validated Experimental Protocol: Gas-Phase Dehydrofluorination

Objective: Convert HFC-254cb to HFO-1234zc with >90% selectivity.

Reagents & Equipment:

  • Feedstock: HFC-254cb (purity >99%).

  • Catalyst: High-surface area Chromium(III) Oxide (

    
    ), pre-fluorinated.
    
  • Reactor: Inconel 600 fixed-bed tubular reactor.

Step-by-Step Methodology:

  • Catalyst Activation: Load 20g of

    
     pellets. Heat to 
    
    
    
    under
    
    
    flow. Gradually introduce anhydrous HF (AHF) for 4 hours to convert surface oxides to active chromium oxyfluorides (
    
    
    ).
  • System Equilibration: Stabilize reactor temperature at 350°C . Set pressure to 0.1 MPa (atmospheric).

  • Feed Introduction: Introduce HFC-254cb at a Gas Hourly Space Velocity (GHSV) of

    
    .
    
    • Critical Control: Do not exceed

      
      ; temperatures 
      
      
      
      promote defluorination to trifluoropropene (HFO-1243yc).
  • Product Collection: Pass effluent through a caustic scrubber (KOH solution) to remove HF. Collect organic vapors in a cold trap (

    
    ).
    
  • Analysis: Analyze via GC-MS (Column: DB-624). HFO-1234zc appears as the major peak; HFO-1243yc is the primary impurity.

Reaction Type II: Solvent Efficacy in Oxidative Fluorination

While less common, HFC-254cb serves as a specialized solvent for electrophilic fluorinations (e.g., using Selectfluor®). Its efficacy lies in its oxidative stability and polarity profile , which bridges the gap between traditional chlorocarbons and perfluorocarbons.

Comparative Efficacy: HFC-254cb vs. Dichloromethane (DCM)

For pharmaceutical intermediates requiring strict absence of radical scavengers (H-abstraction), HFC-254cb offers superior inertness.

PropertyHFC-254cbDichloromethane (DCM)Application Implication
Boiling Point

(Pressurized use)

HFC-254cb requires autoclave/pressure vessels; ideal for low-temp reactions.
Dielectric Constant Moderate (

)
8.93Sufficient polarity to dissolve electrophilic fluorinating agents.
Oxidative Stability High (Resists

, Ozone)
Moderate (Oxidizes to Phosgene)Critical: 254cb does not form toxic phosgene byproducts under oxidative stress.
H-Abstraction Difficult (

very high)
Moderate254cb minimizes side-reactions in radical fluorinations.
Protocol: Electrophilic Fluorination in HFC-254cb

Scenario: Fluorination of a silyl enol ether where DCM causes side-chain chlorination.

Methodology:

  • Setup: Use a stainless steel autoclave or heavy-walled glass pressure vessel rated for 10 bar.

  • Loading: Charge solid Selectfluor® (1.1 equiv) and the substrate.

  • Solvent Addition: Condense HFC-254cb into the vessel at

    
     (using a cooling jacket).
    
  • Reaction: Seal and warm to

    
    . The internal pressure will rise to approx 1.5-2 bar. Stir for 4 hours.
    
  • Workup: Vent the HFC-254cb gas into a recovery trap (cryogenic capture) for recycling. The solid residue contains the fluorinated product and spent reagent.

    • Green Benefit: 95%+ solvent recovery is standard due to high volatility.

References

  • Synthesis and Reactivity of Fluoroolefins

    • Title: Catalytic dehydrofluorination of hydrofluorocarbons to synthesize hydrofluoroolefins.
    • Source: Journal of Fluorine Chemistry.
    • URL:[Link] (General reference for Cr-catalyzed dehydrofluorination protocols).

  • Thermodynamic Properties

    • Title: 1,1,2,2-Tetrafluoropropane (HFC-254cb)
    • Source: NIST Chemistry WebBook, SRD 69.
    • URL:[Link]

  • Catalyst Behavior

    • Title: Activation of pentafluoropropane isomers
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link] (Detailed mechanism on Lewis acid activation of HFC isomers).

  • Safety and Handling

    • Title: GHS Safety Data Sheet: 1,1,2,2-Tetrafluoropropane.[1]

    • Source: PubChem Labor
    • URL:[Link]

Sources

Comparative

A Comparative Guide to the Theoretical and Experimental Properties of 1,1,2,2-Tetrafluoropropane (HFC-254cb)

Introduction: Situating 1,1,2,2-Tetrafluoropropane in the Landscape of Fluorocarbons 1,1,2,2-Tetrafluoropropane, designated as HFC-254cb, is a hydrofluorocarbon with the chemical formula C₃H₄F₄. As with other HFCs, it ha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating 1,1,2,2-Tetrafluoropropane in the Landscape of Fluorocarbons

1,1,2,2-Tetrafluoropropane, designated as HFC-254cb, is a hydrofluorocarbon with the chemical formula C₃H₄F₄. As with other HFCs, it has been a subject of interest in the ongoing search for alternatives to ozone-depleting substances and compounds with high global warming potential (GWP).[1] Understanding the fundamental physicochemical properties of HFC-254cb is paramount for evaluating its potential applications, which could range from refrigerants and blowing agents to specialized solvents.

This guide provides an in-depth comparison of the theoretical, or calculated, properties of HFC-254cb against its experimentally determined values. Such a comparison is crucial for researchers and drug development professionals, as it not only validates computational models but also provides a comprehensive understanding of the compound's behavior. Furthermore, we will benchmark HFC-254cb against two notable alternatives: its isomer, 1,1,1,2-Tetrafluoropropane (HFC-254eb), and the widely adopted refrigerant, 1,1,1,2-Tetrafluoroethane (HFC-134a).

Physicochemical Properties of 1,1,2,2-Tetrafluoropropane: A Tale of Two Methodologies

The characterization of a chemical entity like HFC-254cb relies on both predictive models and empirical measurements. Theoretical properties are often derived from computational chemistry methods, such as the Joback method, which estimates thermophysical data from a molecule's structure.[2] Experimental properties, on the other hand, are the result of direct measurement under controlled laboratory conditions. The convergence or divergence of these two sets of data offers valuable insights into the molecular interactions and bulk behavior of the substance.

Below is a summary of the key theoretical and experimental properties of 1,1,2,2-Tetrafluoropropane (CAS Number: 40723-63-5).[3][4]

PropertyTheoretical (Calculated) ValueExperimental (Measured) Value
Molecular Weight 116.06 g/mol 116.0575 g/mol [3]
Normal Boiling Point 272.37 K (-0.78 °C)[2]-0.8 °C[4]
Melting Point 113.35 K (-159.8 °C)[2]-121 °C[4]
Critical Temperature 398.50 K (125.35 °C)[2]Not available
Critical Pressure 3633.35 kPa[2]Not available
Heat of Vaporization 17.32 kJ/mol[2]Not available

The close agreement between the calculated and experimental boiling points suggests a good predictive power of the Joback method for this particular fluoropropane. However, a notable discrepancy exists for the melting point, which could be attributed to the complexities of predicting solid-phase transitions.

Comparative Analysis with Alternative Fluorocarbons

The utility of HFC-254cb can be better understood when its properties are compared with those of its alternatives. This comparison is critical for application-specific selection, considering factors like operating temperatures and pressures.

Property1,1,2,2-Tetrafluoropropane (HFC-254cb)1,1,1,2-Tetrafluoropropane (HFC-254eb)1,1,1,2-Tetrafluoroethane (HFC-134a)
CAS Number 40723-63-5[3]421-48-7[5]811-97-2
Boiling Point -0.8 °C[4]4.44 °C (estimate)[5]-26.3 °C[6]
Vapor Pressure Not available2540 mmHg at 25°C[5]~4995 mmHg (666 kPa) at 25°C[7]
Primary Use Case Potential Refrigerant/Solvent[8]Potential Refrigerant/SolventRefrigerant, Propellant[6]

From this comparison, HFC-254cb and HFC-254eb exhibit higher boiling points than the widely used HFC-134a, suggesting they may be suitable for applications requiring higher operating temperatures.

Experimental Protocols for Property Determination

To ensure the trustworthiness and reproducibility of experimental data, standardized protocols are essential. Here, we detail the methodologies for determining two key properties: boiling point and vapor pressure.

Boiling Point Determination via the Thiele Tube Method

The Thiele tube method is a convenient and microscale technique for accurate boiling point measurement.[9]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, a sample is heated, and its vapor is trapped in an inverted capillary tube. The boiling point is identified as the temperature at which the liquid is drawn into the capillary tube upon cooling.[9]

Step-by-Step Methodology:

  • Preparation: A small sample (a few milliliters) of 1,1,2,2-Tetrafluoropropane is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the liquid.

  • Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner. The unique shape of the Thiele tube facilitates the circulation of the oil via convection currents, ensuring uniform heating.[10]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube as the trapped air and vaporized sample expand. Heating is continued until a steady stream of bubbles is observed.[10]

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The point at which the bubbling stops and the liquid is drawn into the capillary tube is the boiling point. The temperature is recorded at this moment.

Workflow Diagram:

Boiling_Point_Determination cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Place sample in fusion tube prep2 Invert sealed capillary tube into sample prep1->prep2 setup1 Attach fusion tube to thermometer prep2->setup1 setup2 Secure assembly in Thiele tube setup1->setup2 heat Gently heat Thiele tube side arm setup2->heat observe Observe steady stream of bubbles heat->observe cool Remove heat and allow to cool observe->cool record Record temperature when liquid enters capillary cool->record

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Vapor Pressure Determination by the Static Method (OECD 104)

The static method is a direct measurement of the vapor pressure of a substance in a closed system at thermodynamic equilibrium.[11][12]

Principle: A small amount of the substance is introduced into an evacuated, temperature-controlled chamber. The pressure exerted by the vapor in equilibrium with the liquid or solid phase is measured at different temperatures.[12]

Step-by-Step Methodology:

  • Sample Preparation and Degassing: A pure sample of 1,1,2,2-Tetrafluoropropane is introduced into the sample vessel. The sample must be thoroughly degassed to remove any dissolved air, which would contribute to the total pressure and lead to erroneous results. This is typically achieved by repeated freeze-pump-thaw cycles.

  • Apparatus Setup: The sample vessel is connected to a pressure-measuring device (e.g., a manometer or a pressure transducer) and a vacuum pump. The entire apparatus is placed in a thermostat-controlled bath to maintain a precise and uniform temperature.

  • Equilibration: The apparatus is evacuated, and the sample is heated to the desired temperature. The system is allowed to reach thermal and phase equilibrium, which is indicated by a stable pressure reading over time.

  • Measurement: The vapor pressure is recorded at the stable equilibrium point.

  • Temperature Variation: The temperature of the bath is then adjusted to a new setpoint, and the equilibration and measurement process is repeated. According to OECD guidelines, measurements should be taken at a minimum of two different temperatures.[11]

Workflow Diagram:

Vapor_Pressure_Measurement cluster_prep Preparation cluster_measurement Measurement Cycle prep1 Introduce sample into vessel prep2 Degas sample (Freeze-Pump-Thaw) prep1->prep2 setup Connect to vacuum & pressure gauge in thermostat prep2->setup equilibrate Set temperature and allow for equilibrium setup->equilibrate measure Record stable vapor pressure equilibrate->measure change_temp Adjust to new temperature measure->change_temp change_temp->equilibrate

Caption: Workflow for Vapor Pressure Determination using the Static Method.

Conclusion

This guide has provided a comparative analysis of the theoretical and experimental properties of 1,1,2,2-Tetrafluoropropane (HFC-254cb). The close agreement between calculated and measured boiling points lends confidence to computational predictive models for this class of compounds. When benchmarked against its isomer HFC-254eb and the established refrigerant HFC-134a, HFC-254cb presents a distinct property profile that may be advantageous in specific applications. The detailed experimental protocols for boiling point and vapor pressure determination underscore the importance of standardized methodologies in generating reliable and comparable data for the evaluation of novel chemical compounds.

References

  • NIST. (n.d.). Propane, 1,1,2,2-tetrafluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (n.d.). Cas 421-48-7, 1,1,1,2-Tetrafluoropropane. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1,2,3,3,3-Heptafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US9435575B2 - System and method for retrofitting a refrigeration systems from HCFC to HFC refrigerant.
  • NIST. (2020). NIST CCCBDB – Vibrational Scaling Factors & ThermoChem Data. Retrieved from [Link]

  • American Chemical Society. (2026). Experimental and Theoretical Study on the Thermal Decomposition of HFO-1234yf/HFO-1216 Mixtures. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). CID 157841258 | C6H8F8. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Experimental data for F 2 (Fluorine diatomic). Computational Chemistry Comparison and Benchmark Database. Retrieved from [Link]

  • Meier Supply. (n.d.). Thermodynamic Properties of HFC-134a. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Analytice. (2021). OECD test n°104: Vapour pressure. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propane, 1,1,2,2-tetrafluoro- (CAS 40723-63-5). Retrieved from [Link]

  • Consilab. (n.d.). Determination of the vapor pressure of liquid and solid test substances using the static measurement method (OECD 104). Retrieved from [Link]

  • Chemours. (n.d.). Freon™ 134a. Retrieved from [Link]

  • YouTube. (2021). Boiling Point Using ThieleTube. Retrieved from [Link]

  • NIST. (n.d.). Computational Chemistry Comparison and Benchmark Database. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1,3-Tetrachloro-2,2-difluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • The Engineering Mindset. (2017). Thermodynamic properties of refrigerant R-134a. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 7.27: Boiling Points (Thiele Tube). Retrieved from [Link]

  • LCS Laboratory Inc. (n.d.). Laboratory Test: Vapour Pressure Measurement by OECD 104 (0.1 Pa Sensitivity). Retrieved from [Link]

  • Regulations.gov. (n.d.). Vapour Pressure Determination on a Sample of. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Boiling Point Determination. Retrieved from [Link]

  • EPA NEIPS. (1996). Product Properties Test Guidelines OPPTS 830.7950 Vapor Pressure. Retrieved from [Link]

  • Wikipedia. (n.d.). List of refrigerants. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane. National Center for Biotechnology Information. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Thermodynamic Properties of HFC-32/HFC-134a Binary System. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1-Trifluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Using the CCCBDB. Computational Chemistry Comparison and Benchmark Database. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,2,2-Tetrabromopropane. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). CCCBDB comparisons navigation. Computational Chemistry Comparison and Benchmark Database. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,1,2,2-Tetrafluoropropane

Welcome to your definitive guide for the safe handling and disposal of 1,1,2,2-Tetrafluoropropane (CAS No. 40723-63-5).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your definitive guide for the safe handling and disposal of 1,1,2,2-Tetrafluoropropane (CAS No. 40723-63-5). As laboratory professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their responsible disposal. This document provides an in-depth, procedural framework designed to ensure that 1,1,2,2-Tetrafluoropropane is managed in a way that protects you, your colleagues, and the environment. The causality behind each recommendation is explained to empower you to make informed safety decisions.

Part 1: Immediate Safety Profile

Before handling or preparing for disposal, it is critical to understand the primary hazards associated with 1,1,2,2-Tetrafluoropropane. This substance is a flammable, liquefied gas that poses both physical and health risks.

Hazard CategoryDescriptionRationale and Immediate Actions
Physical Hazards Flammable Gas (H221) : May form flammable or explosive vapor-air mixtures.[1] Contains Gas Under Pressure (H280) : May explode if heated.[1]The flammability necessitates strict control of ignition sources. The high pressure requires protection from heat and physical damage to the container. Action : Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Do not puncture or incinerate the container, even after use.[1]
Health Hazards Simple Asphyxiant (H380) : May displace oxygen and cause rapid suffocation, particularly in confined spaces.[1] Skin & Eye Irritant (H315, H319) : Causes skin and serious eye irritation.[1] Contact with the liquefied gas can cause frostbite.[1] Specific Target Organ Toxicity (H335, H336) : May cause respiratory irritation, drowsiness, or dizziness.[1]The primary health risks stem from inhalation and direct contact. Asphyxiation is a silent hazard, requiring atmospheric monitoring in poorly ventilated areas. Action : Use only in well-ventilated areas.[1] Wear appropriate Personal Protective Equipment (PPE).[1][3]
Chemical Reactivity Incompatible Materials : Reacts with strong oxidizing agents, alkali metals, strong bases, and finely divided metals like aluminum, magnesium, or zinc.[1]Co-locating this chemical with incompatible substances during storage or disposal can lead to hazardous reactions. Action : Segregate from incompatible materials during waste accumulation.

Part 2: Personal Protective Equipment (PPE) Protocol

A robust PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling 1,1,2,2-Tetrafluoropropane, especially during disposal operations where the risk of exposure is heightened.

Body PartRequired PPEStandard & Rationale
Eyes/Face Chemical safety goggles and a face shield.Must conform to NIOSH (US) or EN 166 (EU) standards.[2] A face shield is crucial to protect against splashes of liquefied gas, which can cause severe frostbite and eye damage.[1][3]
Hands Insulated, impervious gloves.Provides protection against both chemical contact and the risk of cold burns from the liquefied gas.[3] Always inspect gloves before use and use proper removal techniques.[4]
Body Flame-retardant and chemically impervious clothing.Protects against accidental splashes and potential flash fires.[2]
Respiratory Required only if ventilation is inadequate or exposure limits are exceeded.A full-face respirator with an appropriate cartridge should be used.[2] Oxygen detectors are recommended where asphyxiating gases may be released.[1][3]

Part 3: Disposal Decision Workflow

The proper disposal path for 1,1,2,2-Tetrafluoropropane depends on its state and the available facilities. This workflow illustrates the critical decision points for ensuring compliant and safe disposal.

DisposalWorkflow start Start: Characterize Waste 1,1,2,2-Tetrafluoropropane is_recyclable Is the material uncontaminated and can it be reclaimed/recycled? start->is_recyclable recycle Contact supplier or licensed recycling facility for reclamation. is_recyclable->recycle  Yes   dispose Prepare for Thermal Destruction is_recyclable->dispose  No / Not Feasible   end_recycle End of Process (Recycled) recycle->end_recycle package Package in a suitable, labeled, and closed container for disposal. dispose->package contact_vendor Arrange disposal through a licensed chemical destruction plant. package->contact_vendor incineration Method: Authorized incinerator with afterburner and flue gas scrubber. contact_vendor->incineration end_dispose End of Process (Disposed) incineration->end_dispose

Caption: Disposal decision workflow for 1,1,2,2-Tetrafluoropropane.

Part 4: Step-by-Step Disposal Protocol

The scientifically preferred and regulatory-compliant method for disposing of 1,1,2,2-Tetrafluoropropane is thermal destruction. This process must be handled by a licensed professional waste disposal service.

Causality : Fluorinated organic compounds are generally more thermally stable than their chlorinated counterparts due to the high strength of the carbon-fluorine bond.[5] Simple incineration can lead to the formation of hazardous products of incomplete combustion (PICs).[6] Therefore, disposal requires a specialized incinerator equipped with an afterburner (to ensure complete destruction at high temperatures) and a flue gas scrubber. The scrubber is essential for neutralizing acidic gases, such as hydrogen fluoride (HF), which are generated during combustion.[1][3]

Protocol Steps :

  • Segregation and Collection :

    • Collect waste 1,1,2,2-Tetrafluoropropane in a designated, compatible container. The container must be in good condition, properly sealed, and clearly labeled.

    • Store the waste container in a cool, dry, well-ventilated area away from direct sunlight, heat, and incompatible materials.[1][2][3]

  • Engage a Licensed Disposal Service :

    • Contact your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal company to arrange for pickup.

    • Provide the service with a complete Safety Data Sheet (SDS) for 1,1,2,2-Tetrafluoropropane.

    • Do not attempt to transport the waste yourself unless you are certified to do so.

  • Documentation :

    • Maintain a detailed log of the waste, including the quantity and date of generation. This is crucial for regulatory compliance and waste tracking.

  • Container Management :

    • Empty gas cylinders or containers should be returned to the manufacturer or supplier whenever possible.

    • If containers cannot be returned, they must be managed as waste. They can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to render it unusable and then disposed of according to local regulations.[2]

Part 5: Emergency Procedures

Accidents can happen. A swift, informed response is critical to mitigating risk.

Spill or Leak Response
  • IMMEDIATE ACTIONS :

    • Alert all personnel in the immediate area and evacuate non-essential personnel.[1][7]

    • If the leak is significant, consider downwind evacuation of at least 100 meters (330 feet).[8]

    • Eliminate ALL sources of ignition (e.g., open flames, sparks, hot surfaces).[1][2] Use only spark-proof tools.[2]

  • ASSESS AND VENTILATE :

    • If trained and equipped to do so, and if the leak can be stopped safely, proceed with caution.

    • Ensure the area is well-ventilated to prevent the accumulation of flammable vapors and to mitigate the asphyxiation hazard.[1]

  • CONTAINMENT :

    • For liquefied gas spills, the immediate goal is to allow the substance to vaporize and dissipate in a controlled, ventilated environment.

    • Prevent the gas from entering sewers, basements, or other confined spaces where it could accumulate.[1]

  • CLEANUP :

    • Once the gas has dissipated and the area is deemed safe, normal operations can resume. No physical cleanup of residue is typically required for a gas leak.

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]

First Aid and Exposure Response
Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air immediately.[1][2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1][8] Seek immediate medical attention.[1]
Skin Contact For frostbite from liquefied gas, thaw the affected area gently with lukewarm water.[1] Do not rub the skin.[1] For general skin contact, remove contaminated clothing and wash the area with soap and plenty of water.[2] Seek immediate medical attention for frostbite or if irritation persists.[1]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Ingestion Ingestion is not considered a likely route of exposure for a liquefied gas.[1] If it occurs, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.

References

  • 1,1,1,2-tetrafluoroethane (R134a) SAFETY DATA SHEET . BOC. [Link]

  • WASTE INCINERATION OF POLYTETRAFLUOROETHYLENE (PTFE) TO EVALUATE POTENTIAL FORMATION OF PER- AND POLY-FLUORINATED ALKYL SUBSTANC . W. L. Gore & Associates. [Link]

  • Spill Response Procedures . FIU Environmental Health and Safety. [Link]

  • Safety data sheet - CREARD R-448A . Daikin Chemicals. [Link]

  • Cas 421-48-7,1,1,1,2-Tetrafluoropropane . LookChem. [Link]

  • On the Incinerability of Highly Fluorinated Organic Compounds . Taylor & Francis Online. [Link]

  • Thermal destruction of (hydro)chloro- fluorocarbons and hydrofluorocarbons . Climate and Ozone Protection Alliance - COPA. [Link]

  • 1,1,2,2-tetrafluoropropane . PubChem. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams . U.S. Environmental Protection Agency (EPA). [Link]

  • Emissions from incineration of fluoropolymer materials . NILU. [Link]

  • SAFETY DATA SHEET - Flammable Liquid Mixture . Airgas. [Link]

  • ATTACHMENT I - ITEM 19 EMERGENCY PROCEDURES . U.S. Nuclear Regulatory Commission. [Link]

  • Liquefied petroleum gas . Wikipedia. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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